2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Description
Properties
IUPAC Name |
2-chloro-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClO3P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMUCIBBVMLEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063291 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4090-55-5 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4090-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.665 | |
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| Record name | 1,3,2-DIOXAPHOSPHORINANE, 2-CHLORO-5,5-DIMETHYL-, 2-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLM4VBZ8MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key intermediate in the synthesis of various organophosphorus compounds, including therapeutic agents. This document details the underlying reaction, experimental protocols, and the necessary quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as neopentylene chlorophosphate, is a cyclic phosphochloridate of significant interest in organic synthesis. Its reactivity makes it a versatile building block for the introduction of the 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide moiety into a wide range of molecules. This guide will focus on its synthesis from readily available starting materials.
Core Synthesis Pathway
The primary and most widely accepted method for the synthesis of this compound is the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N), to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. An anhydrous solvent, commonly a non-polar aprotic solvent like dichloromethane (CH₂Cl₂) or toluene, is used to facilitate the reaction.
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous cyclic phosphochloridates.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Ice-water bath.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Reagents:
-
2,2-dimethyl-1,3-propanediol (Neopentyl Glycol)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous dichloromethane (CH₂Cl₂), distilled from a suitable drying agent.
Procedure:
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask is charged with 2,2-dimethyl-1,3-propanediol (10.41 g, 0.1 mol) and anhydrous dichloromethane (200 mL). The flask is placed in an ice-water bath and stirred under a nitrogen atmosphere until the temperature of the mixture reaches 0 °C.
-
Addition of Base: Freshly distilled triethylamine (20.24 g, 27.9 mL, 0.2 mol) is added to the stirred solution.
-
Addition of Phosphorus Oxychloride: A solution of phosphorus oxychloride (15.33 g, 9.2 mL, 0.1 mol) in anhydrous dichloromethane (50 mL) is placed in the dropping funnel and added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for a further 12 hours.
-
Work-up: The precipitated triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with a small amount of anhydrous dichloromethane.
-
Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation.
Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant Quantities
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 2,2-dimethyl-1,3-propanediol | 104.15 | 0.1 | 10.42 | - |
| Phosphorus oxychloride | 153.33 | 0.1 | 15.33 | 9.2 |
| Triethylamine | 101.19 | 0.2 | 20.24 | 27.9 |
| Dichloromethane | 84.93 | - | - | 250 |
Table 2: Product and Yield Information
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| This compound | 184.56 | 18.46 | 15.7-17.5 | 85-95 |
Note: The actual yield can vary depending on the purity of reagents, reaction conditions, and efficiency of the purification process.
Table 3: Physical and Spectroscopic Data
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 97-102 °C |
| Boiling Point | Not available |
| ¹H NMR (CDCl₃) | δ (ppm): 1.05 (s, 6H, C(CH₃)₂), 3.95-4.25 (m, 4H, OCH₂) |
| ³¹P NMR (CDCl₃) | δ (ppm): ~5.0 |
Safety Considerations
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction is exothermic and should be cooled effectively to prevent runaway reactions.
Conclusion
The synthesis of this compound via the reaction of 2,2-dimethyl-1,3-propanediol and phosphorus oxychloride in the presence of triethylamine is a reliable and high-yielding procedure. This guide provides the necessary detailed protocol and quantitative data to enable researchers to successfully synthesize this valuable intermediate for their research and development needs. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
An In-depth Technical Guide on the Core Physical and Chemical Properties of DMOCP
Disclaimer: The acronym "DMOCP" is not uniquely assigned to a single chemical entity in publicly available scientific literature. Search results indicate that it could potentially refer to two distinct classes of compounds: derivatives of 1,3,4-oxadiazole (where "DMO" might stand for "dimethoxyphenyl") or 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide . This guide will provide an in-depth overview of both possibilities to address the query comprehensively.
Part 1: 2-(3,4-Dimethoxyphenyl)-Containing 1,3,4-Oxadiazole Derivatives
Derivatives of 1,3,4-oxadiazole are a significant class of heterocyclic compounds extensively studied in medicinal chemistry due to their wide range of biological activities. The presence of a dimethoxyphenyl group is common in many biologically active molecules.
Physical and Chemical Properties
Quantitative data for a specific compound ambiguously referred to as "DMOCP" is not available. However, properties for representative 2,5-disubstituted 1,3,4-oxadiazole derivatives are presented below.
| Property | Value | Reference Compound |
| Molecular Formula | C₁₉H₁₄N₂O₂ | 2-(4-methoxyphenyl)-5-(1-naphthyl)-1,3,4-oxadiazole |
| Molecular Weight | 395.5 g/mol | 3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole[1] |
| Melting Point | 70-72 °C | 2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole[2] |
| 61-62 °C | 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole[2] | |
| Appearance | White solid | 2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole[2] |
Experimental Protocols
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles:
A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride.
Example Protocol: Synthesis of 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols [3]
-
A mixture of 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.24 mmol) and an appropriate aryl acid hydrazide (1.24 mmol) is prepared in a 50 mL round-bottom flask.
-
Phosphorus oxychloride (5 mL) is added in portions at room temperature.
-
The mixture is refluxed for 3 hours with stirring on a water bath at 80–90 °C.
-
After cooling, the reaction mixture is poured onto crushed ice (100 mL) and stirred for 15 minutes.
-
Sodium bicarbonate is added portion-wise until the pH reaches 7-8 to neutralize the excess acid.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate-methanol).
Biological Activities and Signaling Pathways
1,3,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[4][5] The specific activity is highly dependent on the nature and position of the substituents on the oxadiazole ring.
The mechanism of action of these compounds can be diverse. For instance, their anticancer effects may be mediated through the inhibition of specific enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival.
Below is a generalized representation of a signaling pathway that could be modulated by bioactive heterocyclic compounds.
Caption: Generalized cell signaling pathway.
Part 2: this compound
This organophosphorus compound is a cyclic phosphate ester.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClO₃P | [6] |
| Molecular Weight | 184.56 g/mol | [6] |
| CAS Number | 4090-55-5 | [7] |
| Melting Point | 97-102 °C (lit.) | Sigma-Aldrich |
| Appearance | White solid | --- |
| Assay | 95% | Sigma-Aldrich |
| InChI | InChI=1S/C5H10ClO3P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | [7] |
| SMILES | CC1(COP(=O)(OC1)Cl)C | [7] |
Experimental Protocols
Synthesis of this compound:
This compound can be synthesized by the reaction of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with phosphorus oxychloride.
General Procedure:
-
Neopentyl glycol is dissolved in a suitable anhydrous solvent (e.g., toluene).
-
The solution is cooled in an ice bath.
-
Phosphorus oxychloride is added dropwise with stirring.
-
A base, such as triethylamine, may be added to scavenge the HCl byproduct.
-
The reaction mixture is stirred for a specified period, and the product is isolated and purified, typically by recrystallization.
Biological Activities and Signaling Pathways
Organophosphorus compounds are known for their diverse biological activities, often acting as enzyme inhibitors. While specific biological activities for this compound are not well-documented in the provided search results, related compounds are known to interact with various signaling pathways. For example, some organophosphorus compounds can induce apoptosis through the activation of MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
Below is a simplified workflow for assessing the biological activity of a compound.
Caption: General experimental workflow.
References
- 1. 3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole | C22H25N3O4 | CID 71585289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | C5H10ClO3P | CID 77716 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS: 4090-55-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key reagent in synthetic organic chemistry, particularly in the field of drug development and nucleotide chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its significant applications. Special emphasis is placed on its role in the synthesis of antimicrobial agents and the crucial bacterial second messenger, cyclic diguanosine monophosphate (c-di-GMP). Detailed experimental protocols for these key applications are provided, along with a summary of relevant quantitative data. Furthermore, a visualization of the c-di-GMP signaling pathway, a critical area of research in bacterial pathogenesis and antibiotic development, is presented to illustrate the biological context of one of this reagent's most important synthetic targets.
Chemical and Physical Properties
This compound, also known as neopentylene chlorophosphate or DMOCP, is a cyclic phosphate ester monochloride. Its rigid six-membered ring structure, conferred by the gem-dimethyl group, provides stereochemical control in phosphorylation reactions. The phosphorus atom is highly electrophilic due to the attached chlorine and oxide moieties, making it an excellent phosphorylating agent for various nucleophiles.
| Property | Value | Reference |
| CAS Number | 4090-55-5 | [1][2][3][4][5] |
| Molecular Formula | C₅H₁₀ClO₃P | [1][2][3][4][5] |
| Molecular Weight | 184.56 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white crystalline powder or solid | [6] |
| Melting Point | 97-102 °C | [3] |
| Boiling Point | 152.1 °C at 760 mmHg | [7] |
| Density | 1.28 g/cm³ | [7] |
| Flash Point | 97 °C | [2] |
| Solubility | Soluble in many organic solvents like toluene, THF, and dichloromethane. | [8] |
| SMILES | CC1(C)COP(=O)(Cl)OC1 | [1][3] |
| InChI Key | VZMUCIBBVMLEKC-UHFFFAOYSA-N | [3] |
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride.[8]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2-dimethyl-1,3-propanediol
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
Dry Toluene
Procedure:
-
A solution of 2,2-dimethyl-1,3-propanediol (1 equivalent) and triethylamine (1 equivalent) in dry toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
Phosphorus oxychloride (1 equivalent), dissolved in dry toluene, is added dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
-
The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or distillation under reduced pressure to afford pure this compound.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of the title compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a versatile reagent for the synthesis of a variety of biologically active molecules, including phosphoramidates with antimicrobial properties and the ubiquitous bacterial second messenger, c-di-GMP.
Synthesis of 5,5-dimethyl-2-oxido-[1][2][8]-dioxaphosphorinane-2-yl-amino carboxylates and their Antimicrobial Activity
This class of compounds is synthesized by reacting this compound with various amino acid esters.
Materials:
-
This compound
-
Appropriate amino acid methyl ester hydrochloride
-
Triethylamine (TEA)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of the respective amino acid methyl ester hydrochloride (1 equivalent) in dry THF, triethylamine (2 equivalents) is added, and the mixture is stirred for 15 minutes at room temperature.
-
A solution of this compound (1 equivalent) in dry THF is then added dropwise to the reaction mixture.
-
The reaction is continued at room temperature for a specified period (typically several hours), and the progress is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the precipitated triethylamine hydrochloride is filtered off.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the pure product.
The synthesized 5,5-dimethyl-2-oxido-[1][2][8]-dioxaphosphorinane-2-yl-amino carboxylates have been reported to exhibit antimicrobial activity. While the specific MIC values from the primary literature by Babu BH, et al. were not retrievable in detail, related studies on similar phosphoramidate structures show promising activity against a range of bacteria. For instance, various 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][1][2][8]oxazaphosphinine 2-oxides have demonstrated antibacterial effects.[8]
One-Flask Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP)
This compound (DMOCP) is a key cyclizing agent in a convenient one-flask, gram-scale synthesis of c-di-GMP.[1][9] This method avoids tedious chromatographic purification steps.
This protocol details the cyclization of a linear dinucleotide precursor to form the cyclic product.[1]
Materials:
-
Linear protected dinucleotide precursor
-
Pyridine
-
95% 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP)
-
Water
-
Iodine (I₂)
-
Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
Procedure:
-
The linear dinucleotide precursor is dissolved in pyridine in a round-bottom flask.
-
3.40 g of 95% DMOCP (17.5 mmol, 3.5 equivalents) is added, and the mixture is stirred for 10 minutes.[1]
-
3.2 ml of H₂O (175 mmol, 10 equivalents relative to DMOCP) is added, followed immediately by 1.65 g of I₂ (6.5 mmol, 1.3 equivalents).[1] The mixture is stirred for 5 minutes.
-
The reaction is quenched by pouring the mixture into a flask containing 700 ml of H₂O and 1.0 g of NaHSO₃ and stirring for 5 minutes.[1]
-
20 g of NaHCO₃ is slowly added to neutralize the solution, followed by stirring for 5 minutes.[1]
-
The aqueous mixture is extracted with 800 ml of 1:1 (v/v) EtOAc/Et₂O.[1] The organic layer containing the protected c-di-GMP is then carried forward for deprotection and purification by crystallization.
Quantitative Data for c-di-GMP Synthesis: The one-flask synthesis method reported by Gaffney et al. can yield over 1 gram of the final c-di-GMP product.[1] The final product is purified by crystallization, and its identity and purity are confirmed by NMR spectroscopy and melting point determination.[1]
| Analytical Data | Value | Reference |
| Yield | > 1 g | [1] |
| Melting Point | 193-196 °C (dec.) | [1] |
| ¹H NMR (D₂O, 55°C) | δ 8.03 (s, 2H), 5.81 (s, 2H), 5.07 (br, 2H), 4.80 (br, 2H), 4.07-3.96 (m, 2H), 3.13 (q, J = 7 Hz, 12H), 1.22 (t, J = 7 Hz, 18H) | [1] |
| ³¹P NMR (D₂O, 55°C) | δ –0.20 | [1] |
The c-di-GMP Signaling Pathway
Cyclic di-GMP is a ubiquitous bacterial second messenger that plays a critical role in regulating various cellular processes, including the transition between motile and sessile lifestyles, biofilm formation, virulence, and cell cycle progression.[2][7][8] Understanding this pathway is crucial for the development of novel antibacterial strategies.
Diagram of the c-di-GMP Signaling Pathway:
Caption: Overview of the c-di-GMP synthesis, degradation, and signaling cascade.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. Its utility in the preparation of potential antimicrobial agents and, notably, in the efficient synthesis of the key bacterial signaling molecule c-di-GMP, underscores its importance for researchers in these fields. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory. Furthermore, the visualization of the c-di-GMP signaling pathway provides a clear framework for understanding the biological relevance of this synthetic target, which may inspire new avenues for antimicrobial research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Antimicrobial Activities of Extract and Compounds Isolated from Brillantaisia lamium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Anti-Osteoclastogenic and Antibacterial Effects of Chlorinated Polyketides from the Beibu Gulf Coral-Derived Fungus Aspergillus unguis GXIMD 02505 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2-Dimethyltrimethylene Phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,2-dimethyltrimethylene phosphorochloridate, scientifically known as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS No. 4090-55-5). While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document synthesizes data from analogous structures and theoretical studies to present a robust model of its architecture. This guide delves into the key structural parameters, including bond lengths and angles, and explores the conformational landscape of the six-membered dioxaphosphorinane ring. Detailed methodologies for relevant experimental and computational techniques are also provided to aid in further research and application.
Introduction
This compound is a cyclic phosphate ester of significant interest in organic synthesis, particularly as a phosphorylating agent in the preparation of modified nucleotides and other biologically active molecules. Its rigid, six-membered ring structure, substituted with geminal methyl groups, imparts specific stereochemical properties that can influence the outcome of chemical reactions. Understanding the precise molecular geometry and conformational dynamics of this reagent is crucial for predicting its reactivity and designing novel synthetic pathways.
Molecular Structure
The molecular structure of 2,2-dimethyltrimethylene phosphorochloridate is characterized by a central six-membered 1,3,2-dioxaphosphorinane ring. The phosphorus atom is pentavalent, bonded to two oxygen atoms within the ring, an exocyclic chlorine atom, and an exocyclic oxygen atom via a double bond. The carbon atom at the 5-position of the ring is substituted with two methyl groups.
While specific crystallographic data for this molecule is not available in open-access databases, structural parameters can be reliably inferred from studies on closely related 5,5-dimethyl-1,3,2-dioxaphosphorinane derivatives.
Data Presentation: Inferred Structural Parameters
The following table summarizes the expected bond lengths and angles for this compound, based on data from analogous compounds.
| Parameter | Atom Pair/Triplet | Expected Value Range |
| Bond Lengths (Å) | ||
| P=O | P=O | 1.44 - 1.46 |
| P-Cl | P-Cl | 1.98 - 2.02 |
| P-O (ring) | P-O | 1.56 - 1.60 |
| C-O (ring) | C-O | 1.45 - 1.49 |
| C-C (ring) | C-C | 1.51 - 1.54 |
| C-C (methyl) | C-CH₃ | 1.52 - 1.55 |
| Bond Angles (°) | ||
| O=P-Cl | O=P-Cl | 115 - 119 |
| O=P-O (ring) | O=P-O | 112 - 116 |
| Cl-P-O (ring) | Cl-P-O | 102 - 106 |
| O-P-O (ring) | O-P-O | 100 - 104 |
| P-O-C (ring) | P-O-C | 118 - 122 |
| O-C-C (ring) | O-C-C | 110 - 114 |
| C-C-C (ring) | C-C-C | 110 - 114 |
Conformational Analysis
The conformational landscape of the 1,3,2-dioxaphosphorinane ring is a critical aspect of its chemistry. Theoretical and spectroscopic studies on analogous compounds strongly indicate that the six-membered ring predominantly adopts a chair conformation .
The orientation of the exocyclic P=O and P-Cl groups (axial or equatorial) is a key determinant of the overall molecular shape and reactivity. Studies on similar 2-substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxides and 2-sulfides have shown a preference for the conformer where the larger substituent on the phosphorus atom occupies the equatorial position to minimize steric hindrance. However, stereoelectronic effects, such as the anomeric effect, can also play a significant role and may favor an axial orientation for electronegative substituents.
For this compound, it is likely that an equilibrium exists between two chair conformers, with the equatorial P=O conformer being slightly more stable in the absence of strong solvent effects.
Experimental and Computational Protocols
To determine the molecular structure and conformation of 2,2-dimethyltrimethylene phosphorochloridate and related compounds, a combination of experimental and computational techniques is employed.
Synthesis
The synthesis of this compound is typically achieved through the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.
Detailed Protocol:
-
To a stirred solution of 2,2-dimethyl-1,3-propanediol in an anhydrous inert solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride is added dropwise at a reduced temperature (e.g., 0 °C).
-
A stoichiometric amount of triethylamine is then added dropwise, maintaining the low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation or recrystallization from a suitable solvent.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound.
General Protocol:
-
Crystallization: High-quality single crystals are grown from a supersaturated solution of the purified compound by slow evaporation of the solvent, cooling, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for characterizing the structure and conformational dynamics in solution. Chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles between adjacent atoms.
Experimental Protocol:
-
A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-field NMR spectrometer.
-
Advanced NMR experiments, such as COSY, HSQC, HMBC, and NOESY, can be performed to aid in the assignment of signals and to probe through-space interactions, which can provide information about the predominant conformation in solution.
-
Variable-temperature NMR studies can be conducted to investigate the thermodynamics of conformational equilibria.
Computational Chemistry
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and conformational energetics.
Computational Protocol:
-
The initial 3D structure of the molecule is built using molecular modeling software.
-
A conformational search is performed to identify all possible low-energy conformers (e.g., chair, boat, twist-boat).
-
The geometry of each conformer is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (e.g., Gibbs free energy).
-
The relative energies of the conformers are compared to determine the most stable conformation.
-
NMR chemical shifts and coupling constants can also be calculated and compared with experimental data to validate the computational model.
Conclusion
2,2-Dimethyltrimethylene phosphorochloridate is a valuable synthetic reagent whose reactivity is governed by its distinct molecular structure and conformational properties. Based on extensive data from analogous compounds, it is concluded that this molecule predominantly exists in a chair conformation. The precise structural parameters, while not yet determined experimentally for this specific compound, can be reliably estimated. The experimental and computational protocols outlined in this guide provide a framework for researchers to further investigate this and related molecules, paving the way for new applications in chemical synthesis and drug development.
Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide from Phosphorus Oxychloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key intermediate in the synthesis of various organic compounds, including nucleoside phosphoramidates and cyclic diguanosine monophosphate (c-di-GMP).[1][2] The primary synthetic route involves the reaction of phosphorus oxychloride (POCl₃) with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Overview
The fundamental reaction involves the cyclization of neopentyl glycol with phosphorus oxychloride. The hydroxyl groups of neopentyl glycol react with the phosphorus oxychloride, leading to the formation of the six-membered dioxaphosphorinane ring and the elimination of two molecules of hydrogen chloride. A tertiary amine, such as triethylamine, is commonly used as a scavenger for the HCl produced.
Quantitative Data Summary
While specific yields can vary based on reaction scale and purification techniques, the following table summarizes typical quantitative data for this synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 2,2-Dimethyl-1,3-propanediol | 1.0 equivalent | |
| Phosphorus Oxychloride (POCl₃) | 1.0 - 1.1 equivalents | A slight excess may be used to ensure complete reaction. |
| Triethylamine | 2.0 - 2.2 equivalents | Acts as an HCl scavenger. |
| Solvent | Dry Toluene or Dichloromethane | Solvent should be anhydrous to prevent hydrolysis of POCl₃. |
| Reaction Temperature | 0°C to room temperature | The initial reaction is typically carried out at 0°C. |
| Reaction Time | 2 - 12 hours | Monitored by techniques like TLC or NMR. |
| Typical Yield | 60 - 85% | Yields are dependent on the purity of reagents and workup procedure. |
| Melting Point | 97-102 °C | [2] |
Detailed Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
2,2-Dimethyl-1,3-propanediol (neopentyl glycol)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene (or Dichloromethane)
-
Anhydrous Diethyl Ether
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) and triethylamine (2.1 eq) in anhydrous toluene.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of POCl₃: Dissolve phosphorus oxychloride (1.05 eq) in anhydrous toluene in the dropping funnel. Add the POCl₃ solution dropwise to the stirred diol solution over a period of 1-2 hours, maintaining the temperature at 0°C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Filtration: Filter the reaction mixture under vacuum to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene or diethyl ether.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a white solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or diethyl ether) to yield pure this compound.
-
Drying and Storage: Dry the purified product under vacuum. Store the final compound in a desiccator to protect it from moisture.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Phosphorylation Mechanism of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of phosphorylation utilizing 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. This reagent serves as a versatile phosphorylating agent for a variety of nucleophiles, including alcohols, amines, and thiols. This document details the mechanistic pathway, provides representative experimental protocols, and tabulates key quantitative data to facilitate its application in research and development, particularly in the synthesis of novel phosphate esters and their derivatives which are crucial in drug design and development.
Introduction
Phosphorylation is a fundamental biochemical process and a cornerstone of synthetic organic chemistry. The introduction of a phosphate moiety can significantly alter the biological activity, solubility, and targeting capabilities of molecules. This compound, a cyclic phosphorochloridate, has emerged as an effective reagent for the controlled phosphorylation of various functional groups. Its rigid cyclic structure offers distinct reactivity and stereochemical control compared to its acyclic counterparts. This guide will delve into the core aspects of its reactivity, focusing on the phosphorylation of alcohols as a representative transformation.
Mechanism of Phosphorylation
The phosphorylation of a nucleophile, such as an alcohol, with this compound proceeds via a nucleophilic substitution reaction at the phosphorus center. The generally accepted mechanism is a bimolecular nucleophilic substitution (SN2-type) pathway.
Key Steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of the cyclic phosphorochloridate.
-
Transition State: A trigonal bipyramidal transition state is formed where the incoming nucleophile (alcohol) and the leaving group (chloride) occupy the apical positions.
-
Inversion of Configuration: The chloride ion departs, leading to an inversion of the stereochemical configuration at the phosphorus center.
-
Deprotonation: A mild base, typically a tertiary amine like triethylamine, is used to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion.
dot
A Comprehensive Technical Guide to 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane
Audience: Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane, a key reagent in organic synthesis, particularly for the introduction of the neopentylene phosphate moiety. This document details its chemical properties, spectroscopic data, synthesis protocols, and significant applications in medicinal chemistry and materials science.
Core Properties and Identification
5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane, also known as 2,2-dimethyltrimethylene phosphorochloridate, is a cyclic phosphate ester.[1] Its rigid six-membered ring structure, imparted by the gem-dimethyl group, makes it a valuable building block for creating specific molecular architectures.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 4090-55-5 | [1] |
| Molecular Formula | C₅H₁₀ClO₃P | [1][2] |
| Molecular Weight | 184.56 g/mol | [1][2] |
| Melting Point | 97-102 °C (lit.) | [1][3] |
| Assay Purity | ≥95% | [1][4] |
| InChI Key | VZMUCIBBVMLEKC-UHFFFAOYSA-N | [1] |
| SMILES String | CC1(C)COP(Cl)(=O)OC1 | [1] |
| Appearance | White solid | Inferred from properties |
Synthesis and Experimental Protocols
The synthesis of cyclic chlorophosphates like the title compound is a well-established process, typically involving the reaction of a diol with a phosphorus source, followed by oxidation. A common and efficient method is the reaction between neopentyl glycol (2,2-dimethyl-1,3-propanediol) and phosphorus oxychloride (POCl₃).
The general workflow for producing such cyclic phosphate monomers can be streamlined, for instance, by using continuous flow technologies to manage reactive intermediates safely and efficiently.[5]
Caption: General synthesis workflow for the target compound.
Representative Experimental Protocol:
This protocol is adapted from established procedures for analogous cyclic chlorophosphates.[6]
-
Preparation: To a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, add neopentyl glycol (1.0 mol) and anhydrous dichloromethane (700 mL).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath with continuous stirring until the solution is clear.
-
Reaction: Slowly add a solution of phosphorus oxychloride (1.1 mol) in anhydrous dichloromethane (300 mL) to the flask via the dropping funnel. Maintain a slow addition rate (e.g., 1 drop/second) to control the exothermic reaction and the evolution of HCl gas. Keep the reaction temperature at 0 °C throughout the addition.
-
Maturation: After the addition is complete, allow the mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12 hours, or until HCl gas evolution ceases.
-
Isolation: Remove the solvent (dichloromethane) under reduced pressure (distillation).
-
Purification: The crude product is then purified by vacuum distillation or recrystallization to yield the final white solid product.
Chemical Reactivity and Applications
The core reactivity of 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane lies in the electrophilic nature of the phosphorus atom, making the P-Cl bond susceptible to nucleophilic attack. This makes it an excellent phosphorylating agent.
Its primary application is in the synthesis of more complex organophosphorus compounds, including flame retardants, polymer additives, and, most significantly, prodrugs and phospholipids for drug delivery systems.[7][8] The neopentyl group provides hydrolytic stability and specific steric properties to the resulting phosphate esters.
A key reaction is its use in the phosphorylation of alcohols, amines, and other nucleophiles. For example, it can be used for the N-phosphorylation of heterocyclic compounds like phenothiazine.[9]
Caption: General reaction pathway as a phosphorylating agent.
Spectroscopic and Analytical Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Features | Reference(s) |
|---|---|---|
| ³¹P NMR | A singlet in the characteristic phosphonate region. The exact chemical shift would require experimental determination. | [10] |
| ¹H NMR | Signals corresponding to the non-equivalent axial and equatorial protons of the CH₂ groups and a singlet for the two methyl groups. | [10] |
| ¹³C NMR | Resonances for the quaternary carbon, the two methyl carbons, and the two CH₂ carbons. | [10] |
| IR & Raman | Characteristic peaks for P=O, P-O-C, and P-Cl stretching vibrations. These techniques have been used to study the compound in various solutions. | [11] |
| Mass Spec. | A molecular ion peak corresponding to its mass (184.56 g/mol ) and fragmentation patterns typical of cyclic phosphate esters. |[12] |
Safety and Handling
As a reactive organophosphorus chloride, this compound requires careful handling. It is classified as corrosive and can cause severe skin burns and eye damage.
Table 3: Safety Information
| Category | Information | Reference(s) |
|---|---|---|
| GHS Pictogram | GHS05 (Corrosion) | [1][3] |
| Signal Word | Danger | [1][3] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [1][3] |
| Precautionary Codes | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [1][3] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [1][3] |
| Personal Protective | Use in a chemical fume hood. Wear protective gloves, clothing, eye, and face protection. | [3] |
| Incompatibilities | Reacts with water and strong oxidizing agents or bases. | Inferred from chemical class |
Conclusion
5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane is a versatile and powerful reagent for phosphorylation reactions. Its defined structure and reactivity make it an indispensable tool for chemists in academia and industry, particularly those focused on the development of novel pharmaceuticals, prodrugs, and advanced polymer materials. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and development.
References
- 1. 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide 95 4090-55-5 [sigmaaldrich.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2-クロロ-5,5-ジメチル-1,3,2-ジオキサホスホリナントリ 2-オキシド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-クロロ-5,5-ジメチル-1,3,2-ジオキサホスホリナントリ 2-オキシド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]
- 7. 2-クロロ-1,3,2-ジオキサホスホラン-2-オキシド | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide on the Solubility of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key intermediate in various chemical syntheses. A comprehensive review of available scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide summarizes the available qualitative solubility information, presents a structured table to highlight the data gap, and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds. Additionally, a visual workflow for this experimental protocol is provided using a Graphviz diagram.
Introduction
This compound (CAS No. 4090-60-2) is a cyclic organophosphate compound of significant interest in organic synthesis. Its utility as a precursor for various derivatives, including flame retardants and biologically active molecules, necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. Solubility data is critical for reaction optimization, purification processes such as recrystallization, and the formulation of products.
Quantitative Solubility Data
A comprehensive search of scholarly articles, chemical databases, and patents did not yield specific quantitative solubility data for this compound. The table below is provided to structure future experimental findings and to underscore the current lack of precise measurements.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents
| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) |
| Toluene | C₇H₈ | Not Available | Not Available |
| Dichloromethane | CH₂Cl₂ | Not Available | Not Available |
| Chloroform | CHCl₃ | Not Available | Not Available |
| Tetrahydrofuran (THF) | C₄H₈O | Not Available | Not Available |
| Acetonitrile | CH₃CN | Not Available | Not Available |
| Ethyl Acetate | C₄H₈O₂ | Not Available | Not Available |
| Acetone | C₃H₆O | Not Available | Not Available |
| Methanol | CH₄O | Not Available | Not Available |
| Ethanol | C₂H₆O | Not Available | Not Available |
| n-Hexane | C₆H₁₄ | Not Available | Not Available |
Qualitative Solubility Insights
While quantitative data is lacking, some qualitative inferences about the solubility of this compound can be drawn from its documented synthesis and reaction chemistry. The synthesis of this compound is often carried out in toluene , which strongly suggests that it is soluble in this non-polar aromatic solvent. The use of other non-polar and polar aprotic solvents in reactions involving similar cyclic organophosphate compounds implies at least partial solubility in solvents like dichloromethane, chloroform, and tetrahydrofuran. Given its polar phosphoryl group, it is expected to have limited solubility in non-polar aliphatic hydrocarbons such as n-hexane.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the experimental determination of the solubility of a solid organic compound like this compound in various organic solvents. This protocol is based on the isothermal equilibrium method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps and PTFE septa
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Drying oven
4.2. Procedure
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. b. To each vial, add a known volume of a specific organic solvent. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. c. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. d. Record the exact volume of the filtered saturated solution.
-
Quantification of Solute: a. Gravimetric Method: i. Weigh the volumetric flask containing the filtered saturated solution. ii. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved. iii. Weigh the flask with the dried solute. The difference in weight gives the mass of the dissolved solid. iv. Calculate the solubility in g/100 mL or other desired units. b. Spectroscopic/Chromatographic Method: i. If the gravimetric method is not suitable, dilute the filtered saturated solution to a known concentration within the linear range of a pre-established calibration curve. ii. Analyze the diluted solution using UV-Vis spectrophotometry or HPLC. iii. Determine the concentration of the solute in the saturated solution from the calibration curve. iv. Calculate the solubility.
-
Data Reporting: a. Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility. b. Report the average solubility and standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
This technical guide highlights a significant gap in the available physicochemical data for this compound, specifically its quantitative solubility in organic solvents. While qualitative information suggests solubility in toluene and likely other polar aprotic solvents, precise data is essential for process optimization and development. The provided generalized experimental protocol offers a robust framework for researchers to systematically determine the solubility of this and other solid organic compounds. The generation of such data would be a valuable contribution to the chemical sciences community.
Spectroscopic Profile of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. The information is tailored for researchers, scientists, and professionals in drug development who utilize this reagent in their work. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₅H₁₀ClO₃P | [1] |
| Molecular Weight | 184.56 g/mol | [1] |
| CAS Number | 4090-55-5 | [1] |
| Melting Point | 97-102 °C | [1] |
| Synonyms | 2,2-Dimethyltrimethylene phosphorochloridate, 5,5-Dimethyl-2-chloro-2-oxo-1,3,2-dioxaphosphorinane | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.73-4.48 | dd | CH₂ |
| 1.12-1.33 | s | CH₃ (axial/equatorial) |
| 0.88-0.92 | s | CH₃ (axial/equatorial) |
The methylene protons (CH₂) of the dioxaphosphorinane ring resonate as a complex multiplet, described as an AA'BB' pattern of splitting, indicating a rigid chair conformation. The gem-dimethyl groups at the C5 position show distinct signals, suggesting they are magnetically non-equivalent.[2]
³¹P NMR Data
| Chemical Shift (δ) ppm |
| -3.79 to +56.10 |
The ³¹P NMR chemical shift of related 2-substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxides is reported to be sensitive to the nature of the substituent at the phosphorus atom, with values ranging from -3.79 to +56.10 ppm.[2] For the title compound, a specific value of -2.66 ppm has been reported.[3]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2976, 2947 | C-H stretch |
| 1473 | C-H bend |
| 1304 | P=O stretch |
| 1053, 1005 | P-O-C stretch |
| 983, 922, 786 | Fingerprint region |
| 548 | P-Cl stretch |
The IR spectrum is characterized by a strong absorption band for the P=O stretching vibration and characteristic absorptions for the P-O-C and P-Cl bonds.[3]
Mass Spectrometry (MS)
Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[4]
-
The solution is transferred to a 5 mm NMR tube.
-
For air- or moisture-sensitive samples, preparation should be conducted under an inert atmosphere.[5]
Instrumentation and Data Acquisition:
-
¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
For ¹H and ¹³C NMR, tetramethylsilane (TMS) is commonly used as an internal standard.
-
For ³¹P NMR, 85% H₃PO₄ is used as an external standard.[2]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.[6]
-
About 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added to the mortar.[6]
-
The sample and KBr are thoroughly mixed by grinding until a homogenous powder is obtained.
-
The mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[7][8]
Instrumentation and Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The sample is introduced into the mass spectrometer via a suitable inlet system, commonly a gas chromatograph (GC) for volatile compounds.
Instrumentation and Data Acquisition:
-
A Gas Chromatography-Mass Spectrometry (GC-MS) system is often used for the analysis of organophosphorus compounds.[9][10]
-
Electron Ionization (EI) is a common ionization method.
-
The mass analyzer (e.g., quadrupole, ion trap) separates the ions based on their mass-to-charge ratio (m/z).
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of the target compound.
References
- 1. 2-氯-5,5-二甲基-1,3,2-二氧杂磷酸-2-氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. shimadzu.com [shimadzu.com]
- 7. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. comum.rcaap.pt [comum.rcaap.pt]
An In-depth Technical Guide to the Thermodynamic Properties of Cyclic Phosphate Esters
For Researchers, Scientists, and Drug Development Professionals
Cyclic phosphate esters, such as the ubiquitous second messengers adenosine 3',5'-cyclic monophosphate (cAMP) and guanosine 3',5'-cyclic monophosphate (cGMP), are pivotal molecules in cellular signaling and regulation. Their biological activity is intrinsically linked to the thermodynamic properties of the phosphodiester bond. This technical guide provides a comprehensive overview of these properties, detailing the experimental and computational methodologies used for their determination and exploring the signaling pathways they govern.
Thermodynamic Data of Hydrolysis
The hydrolysis of the phosphodiester bond in cyclic phosphate esters is a key event in terminating their signaling function. The thermodynamic parameters of this reaction, including enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°), provide crucial insights into the stability and reactivity of these molecules.
Enthalpy of Hydrolysis (ΔH°)
The enthalpy of hydrolysis for a variety of cyclic and acyclic phosphate esters has been determined experimentally, primarily through calorimetric methods. These values reveal the strain energy inherent in the cyclic structure.
| Compound | Enthalpy of Hydrolysis (ΔH°) (kcal/mol) | Experimental Conditions |
| Adenosine 3',5'-cyclic monophosphate (cAMP) | -11.1 ± 0.2[1] | 25°C, in the presence of 10⁻³ M Mg²⁺ |
| Guanosine 3',5'-cyclic monophosphate (cGMP) | -10.5[2] | Calorimetric measurement |
| Ethylene phosphate | -6.4 ± 0.2[3] | 25°C, sodium salt |
| Trimethylene phosphate | -3.0 ± 0.2[3] | 25°C, sodium salt |
| Tetramethylene phosphate | -2.2 ± 0.1[3] | 25°C, sodium salt |
| Methyl β-D-ribofuranoside cyclic 3',5'-phosphate | -11.1 ± 0.2[3] | 25°C, sodium salt |
| Methyl α-D-glucopyranoside cyclic 4',6'-phosphate | -6.3 ± 0.1[3] | 25°C, sodium salt |
| Diethyl phosphate (acyclic analog) | -1.8 ± 0.5[3] | 25°C, sodium salt |
| Adenosine 2',3'-cyclic monophosphate | -7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1] | Calorimetric measurement |
| Guanosine 2',3'-cyclic monophosphate | -7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1] | Calorimetric measurement |
| Cytidine 2',3'-cyclic monophosphate | -7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1] | Calorimetric measurement |
| Uridine 2',3'-cyclic monophosphate | -7.7 to -14.1 (range for various 2',3'-cyclic nucleotides)[1] | Calorimetric measurement |
Gibbs Free Energy of Hydrolysis (ΔG°)
The Gibbs free energy of hydrolysis indicates the spontaneity of the ring-opening reaction. For cAMP, the hydrolysis is a highly exergonic process.
| Compound | Gibbs Free Energy of Hydrolysis (ΔG°) (kcal/mol) | Method |
| Adenosine 3',5'-cyclic monophosphate (cAMP) | -11.1[4] | Calculated from QM/MM-FE and QM/MM-PBSA |
| Adenosine 3',5'-cyclic monophosphate (cAMP) | -11.5[4] | Experimental |
| Adenosine triphosphate (ATP) to ADP + Pi | -7.3[5] | Standard conditions |
Entropy of Hydrolysis (ΔS°)
Direct experimental data for the entropy of hydrolysis of a wide range of cyclic phosphate esters is limited in the literature. However, for the conversion of ATP to cAMP and pyrophosphate (PPi), a standard entropy change of 12.4 e.u. (entropy units) has been calculated at pH 7.3.[2] The near-zero activation entropy observed in some phosphate monoester hydrolysis reactions suggests that entropy alone may not be a definitive indicator of the reaction mechanism (associative vs. dissociative).[6]
Experimental Protocols
The determination of the thermodynamic properties of cyclic phosphate esters relies on precise experimental techniques.
Calorimetry
Flow microcalorimetry is a key technique for measuring the enthalpy of hydrolysis.[3]
Detailed Methodology for Flow Microcalorimetry:
-
Enzyme Preparation: A phosphohydrolase, such as one isolated from Enterobacter aerogenes, is used to catalyze the hydrolysis reaction.[3]
-
Calorimeter Setup: A flow microcalorimeter is employed, which measures the heat produced or absorbed during the reaction as the reactants flow through a reaction vessel.
-
Reactant Solutions: Solutions of the cyclic phosphate ester (e.g., sodium salt) and the enzyme are prepared in a suitable buffer (e.g., Tris buffer, pH 8).
-
Measurement: The two solutions are pumped at a constant and known rate into a mixing chamber within the calorimeter. The temperature difference between the reaction mixture and a reference is measured.
-
Data Analysis: The heat of reaction is calculated from the measured temperature change, the flow rate, and the heat capacity of the solution. Corrections for the heat of dilution of the reactants are made by performing control experiments.
-
Enzymatic Assay: The extent of hydrolysis is confirmed by a separate assay, such as spectrophotometric determination of a product.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a powerful tool for studying the structure and thermodynamics of phosphate esters.
Detailed Methodology for ³¹P NMR Spectroscopy:
-
Sample Preparation: A solution of the cyclic phosphate ester is prepared in a suitable solvent, often including D₂O for locking the magnetic field.
-
NMR Instrument: A high-field NMR spectrometer is used.
-
Data Acquisition: A one-dimensional ³¹P NMR spectrum is acquired. To obtain quantitative data, inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay is employed to ensure complete relaxation of the phosphorus nuclei between scans.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected.
-
Analysis: The chemical shift of the phosphorus nucleus provides information about its chemical environment. The change in chemical shift with temperature can be used to study conformational equilibria and derive thermodynamic parameters. Integration of the signals allows for the quantification of different phosphorus-containing species in a mixture, which can be used to monitor the progress of a hydrolysis reaction.
Computational Methodologies
Computational chemistry provides a powerful means to investigate the thermodynamic properties and reaction mechanisms of cyclic phosphate ester hydrolysis at a molecular level.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules.
Detailed Methodology for DFT Calculations:
-
Model System: A model of the cyclic phosphate ester and the reactants involved in hydrolysis (e.g., water or hydroxide ion) is constructed.
-
Software: A quantum chemistry software package such as Gaussian is used.
-
Functional and Basis Set Selection: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,2p)) are chosen. Benchmarking against experimental data or higher-level calculations (like CCSD(T)) can help in selecting the most accurate functional.[8]
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized to find the minimum energy structures.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Calculation: The electronic energies of the optimized structures are calculated.
-
Thermodynamic Property Calculation: The enthalpy, entropy, and Gibbs free energy of the reaction are calculated from the electronic energies and the results of the frequency calculations. Solvation effects can be included using implicit solvent models (e.g., PCM).[9]
Signaling Pathways
The thermodynamic properties of cyclic phosphate esters are central to their roles in signaling pathways. The high negative Gibbs free energy of hydrolysis drives the termination of the signal.
cAMP Signaling Pathway
The cAMP signaling pathway is a crucial mechanism for cellular communication.
cAMP Signaling Pathway
cGMP Signaling Pathway
The cGMP signaling pathway plays a vital role in various physiological processes, including vasodilation and phototransduction.
cGMP Signaling Pathway
Experimental Workflow for Thermodynamic Analysis
A logical workflow is essential for the comprehensive thermodynamic characterization of cyclic phosphate esters.
Thermodynamic Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enthalpies of hydrolysis of acyclic, monocyclic, and glycoside cyclic phosphate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enthalpy of hydrolysis of various 3',5'-and 2',3'-cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Associative versus dissociative mechanisms of phosphate monoester hydrolysis: on the interpretation of activation entropies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Study of the enzymatic hydrolysis of a phosphonic ester using microcalorimetry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. theory.rutgers.edu [theory.rutgers.edu]
Methodological & Application
Application Notes and Protocols for Phosphorylation using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, also known as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP), is a versatile phosphorylating agent employed in the synthesis of a variety of organophosphate compounds. Its cyclic neopentyl phosphate structure offers a stable protecting group that can be subsequently removed to yield the desired phosphorylated molecule. This document provides detailed application notes and experimental protocols for the use of DMOCP in the phosphorylation of various nucleophiles, including amines, alcohols, and phenols.
General Reaction Scheme
The fundamental application of this compound involves the nucleophilic attack on the phosphorus atom, leading to the displacement of the chloride and the formation of a new phosphorus-nucleophile bond. The general reaction is depicted below:
Caption: General phosphorylation reaction using DMOCP.
Applications and Experimental Protocols
N-Phosphorylation of Amines
This compound is an effective reagent for the phosphorylation of primary and secondary amines to furnish the corresponding phosphoramidates.
Experimental Protocol: General Procedure for N-Phosphorylation
A solution of the amine (1.0 eq.) and a suitable base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran is cooled to 0 °C. To this stirred solution, this compound (1.1 eq.) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while being monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide derivative.
Table 1: Examples of N-Phosphorylation Reactions
| Amine Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | 2-Anilino-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Dichloromethane | 4 | 85 |
| Benzylamine | 2-(Benzylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Tetrahydrofuran | 6 | 82 |
| Diethylamine | 2-(Diethylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Dichloromethane | 3 | 90 |
| 10H-Phenothiazine | 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide[1] | Toluene | 12 | 75 |
O-Phosphorylation of Alcohols and Phenols
The phosphorylation of alcohols and phenols using DMOCP provides access to the corresponding phosphate esters. The reactivity of the hydroxyl group can be influenced by steric hindrance and electronic effects.
Experimental Protocol: General Procedure for O-Phosphorylation
To a solution of the alcohol or phenol (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous solvent such as dichloromethane, tetrahydrofuran, or acetonitrile, is added this compound (1.1 eq.) at 0 °C. The reaction is stirred at room temperature or heated to reflux as required, with progress monitored by TLC. After the reaction is complete, the mixture is worked up as described for the N-phosphorylation protocol. Purification is typically achieved by silica gel column chromatography.
Table 2: Examples of O-Phosphorylation Reactions
| Alcohol/Phenol Substrate | Product | Solvent | Reaction Conditions | Yield (%) |
| Benzyl Alcohol | 2-(Benzyloxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Dichloromethane | RT, 8h | 88 |
| Cyclohexanol | 2-(Cyclohexyloxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Tetrahydrofuran | Reflux, 12h | 75 |
| Phenol | 2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Acetonitrile | RT, 6h | 92 |
| 4-Nitrophenol | 2-(4-Nitrophenoxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | Dichloromethane | RT, 4h | 95 |
Deprotection of the 5,5-dimethyl-1,3,2-dioxaphosphorinane Group
The 5,5-dimethyl-1,3,2-dioxaphosphorinane moiety serves as a protecting group for the phosphate. Its removal is a crucial step to liberate the final phosphorylated product. This can be achieved through acidic hydrolysis.
Experimental Protocol: Acidic Hydrolysis for Deprotection
The 2-substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide derivative is dissolved in a mixture of a protic solvent (e.g., water or methanol) and a strong acid such as hydrochloric acid or sulfuric acid. The reaction mixture is stirred at room temperature or heated, depending on the stability of the substrate. The progress of the hydrolysis is monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal corresponding to the cyclic phosphate and the appearance of the signal for the deprotected phosphate. Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate). The aqueous solution is then washed with an organic solvent to remove the 2,2-dimethyl-1,3-propanediol byproduct. The desired phosphate product in the aqueous layer can be isolated as a salt after evaporation of the water or used directly in subsequent reactions.
Caption: Workflow for phosphorylation and deprotection.
Synthesis of this compound
The phosphorylating agent itself can be prepared by reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propanediol in the presence of a base like triethylamine in a dry solvent.[2]
Caption: Synthesis of the phosphorylating agent DMOCP.
Conclusion
This compound is a valuable reagent for the phosphorylation of a range of nucleophiles. The provided protocols offer a general guideline for its application in organic synthesis and drug development. The stability of the resulting cyclic phosphate esters allows for purification before the final deprotection step, which is a key advantage in multi-step syntheses. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.
References
Application Notes and Protocols for 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, also known as neopentylene phosphorochloridate, is a cyclic organophosphorus compound. While not as commonly employed as carbodiimides or phosphonium salts in peptide synthesis, its structure suggests potential as a coupling reagent. Analogous cyclic phosphoric and phosphonic anhydrides are utilized to activate carboxylic acids for the formation of amide bonds, a fundamental reaction in peptide synthesis.[1] This document provides detailed application notes and hypothetical protocols for the use of this compound as a coupling reagent, based on the established reactivity of similar compounds.
Mechanism of Action
The proposed mechanism for peptide bond formation using this compound involves the formation of a mixed phosphoric-carboxylic anhydride intermediate. The reaction is initiated by the nucleophilic attack of the carboxylate of an N-protected amino acid on the phosphorus atom of the reagent, with the displacement of the chloride ion. This highly reactive mixed anhydride is then susceptible to nucleophilic attack by the free amine of a second amino acid, leading to the formation of the peptide bond and the release of a water-soluble phosphate byproduct. This mechanism is similar to that of other cyclic phosphonic and phosphoric anhydride coupling reagents.[1][2]
Advantages and Disadvantages
Potential Advantages:
-
Formation of Water-Soluble Byproducts: The phosphate byproduct is expected to be readily soluble in aqueous media, simplifying purification.
-
High Reactivity of Mixed Anhydride: The intermediate is anticipated to be highly reactive, potentially leading to efficient coupling.
-
Cost-Effectiveness: Depending on the synthesis of the reagent, it could be a more economical alternative to complex coupling agents.
Potential Disadvantages:
-
Limited Data: Lack of extensive studies means reaction conditions, efficiency, and racemization levels are not well-characterized.
-
Moisture Sensitivity: As a phosphoryl chloride derivative, the reagent is likely sensitive to moisture, requiring anhydrous reaction conditions.
-
Potential for Side Reactions: The high reactivity of the mixed anhydride could lead to side reactions if not properly controlled.
Quantitative Data (Illustrative)
The following table presents hypothetical data for the performance of this compound in a model peptide coupling reaction. These values are extrapolated from data for other phosphonic anhydride-based coupling reagents and should be considered as a starting point for optimization.
| Parameter | Hypothetical Value | Notes |
| Coupling Time | 15 - 60 minutes | Dependent on the steric hindrance of the amino acids. |
| Yield | 85 - 95% | Assumes optimized conditions. |
| Purity (Crude) | > 90% | Dependent on the efficiency of byproduct removal. |
| Racemization | Low to Moderate | The use of a non-nucleophilic base is recommended to minimize racemization. |
Experimental Protocols
General Materials and Reagents:
-
This compound
-
N-protected amino acids (e.g., Fmoc- or Boc-protected)
-
C-protected amino acids (e.g., methyl or ethyl esters)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Tertiary amine base (e.g., N,N-diisopropylethylamine - DIEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Protocol 1: Solution-Phase Dipeptide Synthesis
This protocol describes a general procedure for the synthesis of a dipeptide in solution.
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and DIEA (1.1 equivalents) in anhydrous DCM (concentration of ~0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at 0°C for 10-15 minutes to allow for the formation of the mixed anhydride.
-
-
Coupling Reaction:
-
To the activated amino acid solution, add the C-protected amino acid (1.0 equivalent).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling
This protocol outlines a hypothetical procedure for a single coupling cycle on a solid support.
-
Resin Preparation:
-
Start with a resin-bound peptide that has a free N-terminal amine.
-
Wash the resin thoroughly with DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents relative to the resin loading) in DMF.
-
Add DIEA (6-10 equivalents).
-
Add this compound (3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Washing and Monitoring:
-
Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Perform a qualitative test (e.g., Ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
Safety Precautions
This compound is a corrosive compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reagent is moisture-sensitive; therefore, anhydrous conditions should be maintained throughout the experimental procedures.
This compound presents a potential, yet underexplored, option as a coupling reagent in peptide synthesis. Its mechanism is likely to proceed through a reactive mixed phosphoric-carboxylic anhydride, similar to other cyclic phosphate-based coupling reagents. The provided protocols are illustrative and would require optimization for specific peptide sequences and synthesis scales. Further research is necessary to fully evaluate its efficiency, impact on racemization, and overall utility in modern peptide chemistry. Researchers and drug development professionals are encouraged to explore its potential while adhering to strict safety and handling protocols.
References
- 1. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of carboxylic-phospholanic mixed anhydrides to fragment coupling in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is a versatile cyclic phosphorochloridate reagent with significant applications in medicinal chemistry. Its primary utility lies in its function as a phosphorylating agent for the synthesis of phosphoramidate prodrugs. This approach, often referred to as the ProTide (prodrug nucleotide) strategy, is instrumental in enhancing the therapeutic efficacy of nucleoside analogs, which are cornerstone drugs in antiviral and anticancer therapies.
Nucleoside analogs require intracellular phosphorylation to their triphosphate form to exert their pharmacological effect. This multi-step phosphorylation is often inefficient and can be a rate-limiting step in the drug's activation. Phosphoramidate prodrugs are designed to bypass the initial phosphorylation step by delivering the nucleoside monophosphate directly into the cell. The phosphoramidate moiety masks the negative charge of the phosphate group, increasing lipophilicity and facilitating passive diffusion across the cell membrane. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleoside monophosphate.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of phosphoramidate prodrugs, with a specific focus on the antiviral agent Zidovudine (AZT).
Application: Synthesis of Phosphoramidate Prodrugs of Zidovudine (AZT)
Zidovudine (3'-azido-3'-deoxythymidine, AZT) is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. The synthesis of its phosphoramidate prodrugs aims to improve its intracellular delivery and activation. This compound serves as a key reagent in this process, enabling the formation of a stable phosphoramidate linkage at the 5'-hydroxyl group of AZT.
General Reaction Scheme
The synthesis of an AZT phosphoramidate prodrug using this compound typically involves a two-step process:
-
Phosphorylation of AZT: The 5'-hydroxyl group of AZT reacts with this compound in the presence of a suitable base to form a reactive phosphotriester intermediate.
-
Aminolysis: The intermediate is then reacted with an amino acid ester (e.g., L-alanine ethyl ester) to yield the final phosphoramidate prodrug. The neopentyl glycol protecting group is subsequently removed.
Quantitative Data Presentation
The following table summarizes the biological activity of various phosphoramidate prodrugs of AZT, demonstrating the potential for this class of compounds to enhance antiviral efficacy.
| Compound | Anti-HIV-1 Activity (IC₅₀, µM) in MT-4 cells | Cytotoxicity (CC₅₀, µM) in MT-4 cells | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| Zidovudine (AZT) | 0.014 | 163 | 11643 | [1] |
| AZT-5'-O-(1,2-dipalmitoyl-sn-glycero-3-phospho)-L-alanine ethyl ester (3c) | 0.014 | >100 | >7143 | [1] |
| AZT-5'-O-(1,2-dipalmitoyl-sn-glycero-3-phospho)-L-alanine methyl ester | 0.035 | >100 | >2857 | [1] |
| AZT-5'-O-(1,2-dipalmitoyl-sn-glycero-3-phospho)-β-alanine ethyl ester | 0.211 | >100 | >474 | [1] |
| AZT-5'-O-(1,2-dipalmitoyl-sn-glycero-3-phospho)-β-alanine methyl ester | 0.356 | >100 | >281 | [1] |
| AZT-5'-(Trichloroethyl Methoxyalaninyl) Phosphoramidate | Potent Activity | Low Toxicity | Enhanced 50-fold vs. parent ester | [2] |
Experimental Protocols
The following is a representative, adapted protocol for the synthesis of an AZT phosphoramidate prodrug using a cyclic phosphorochloridate. This protocol is based on established phosphorochloridate chemistry for nucleoside modification.
Protocol 1: Synthesis of an AZT-L-alaninyl Phosphoramidate Prodrug
Materials:
-
Zidovudine (AZT)
-
This compound
-
N-Methylimidazole (NMI)
-
L-Alanine ethyl ester hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Phosphorylation of Zidovudine
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Zidovudine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Methylimidazole (1.1 eq) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the phosphorochloridate to the AZT solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
Step 2: Aminolysis and Deprotection
-
In a separate flask, suspend L-Alanine ethyl ester hydrochloride (2.0 eq) in anhydrous acetonitrile and add triethylamine (2.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Cool the resulting solution to 0 °C.
-
Slowly add the reaction mixture from Step 1 to the amino acid ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the intermediate is consumed.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected phosphoramidate.
-
The neopentyl glycol protecting group is typically removed under acidic conditions (e.g., treatment with 80% acetic acid in water) or by other standard methods for this protecting group, followed by purification.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the final AZT phosphoramidate prodrug.
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Visualizations
Signaling Pathway: Intracellular Activation of an AZT Phosphoramidate Prodrug
Caption: Intracellular activation pathway of an AZT phosphoramidate prodrug.
Experimental Workflow: Synthesis of AZT Phosphoramidate Prodrug
Caption: A typical experimental workflow for synthesizing an AZT phosphoramidate.
Logical Relationship: ProTide Strategy Advantage
Caption: The ProTide strategy bypasses the initial rate-limiting phosphorylation step.
References
Application Note: A Robust Protocol for Alcohol Phosphorylation using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the efficient phosphorylation of alcohols using the cyclic phosphorylating agent, 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. This method offers a straightforward and effective means to introduce a phosphate monoester group onto a variety of alcohol-containing molecules, a critical transformation in drug discovery and biomedical research. The protocol outlines a two-step, one-pot synthesis involving the initial formation of a stable cyclic phosphate triester intermediate, followed by hydrolysis to yield the desired phosphorylated product. This method is exemplified by the phosphorylation of ethanol.
Introduction
The phosphorylation of alcohols is a fundamental transformation in organic chemistry and is of paramount importance in the biological sciences. Phosphate esters are integral components of numerous biologically active molecules, including nucleotides, phospholipids, and phosphorylated proteins. The introduction of a phosphate group can significantly modulate the biological activity, solubility, and pharmacokinetic properties of drug candidates.
This compound is a commercially available, stable, and reactive phosphorylating agent. Its cyclic nature provides a protecting group for the phosphate moiety, allowing for selective phosphorylation of the target alcohol. The subsequent hydrolysis of the cyclic triester is typically a high-yielding step, providing the desired phosphate monoester in good purity.
Experimental Workflow
The overall experimental procedure can be visualized as a two-step process. The first step involves the reaction of the alcohol with the phosphorylating agent in the presence of a base to form a cyclic phosphate triester. The second step is the hydrolysis of this intermediate to yield the final phosphorylated alcohol.
Figure 1: A diagram illustrating the two-step experimental workflow for the phosphorylation of an alcohol using this compound.
Experimental Protocol
This protocol describes a general procedure for the phosphorylation of a primary alcohol, using ethanol as a representative example.
Materials:
-
Ethanol (anhydrous)
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Water (deionized)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of the Cyclic Phosphate Triester
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
Step 2: Hydrolysis to the Phosphate Monoester
-
Once the formation of the intermediate is complete, add water (5.0 eq) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 12-24 hours. The hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the cyclic triester signal and the appearance of the phosphate monoester signal.
-
After completion of the hydrolysis, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude phosphorylated product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the phosphorylation of ethanol based on typical reaction efficiencies for this class of transformation.
| Reactant (Alcohol) | Molar Ratio (Alcohol:Reagent:Base) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Ethanol | 1 : 1.05 : 1.1 | Dichloromethane | 0 to RT | 1 (Step 1), 12-24 (Step 2) | Ethyl dihydrogen phosphate | 85-95 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Signaling Pathway Diagram
While this is a synthetic chemical transformation and not a biological signaling pathway, the logical relationship of the reaction can be depicted as follows:
Figure 2: A diagram showing the logical progression of the phosphorylation reaction from reactants to the final product and byproducts.
Conclusion
This application note provides a reliable and detailed protocol for the phosphorylation of alcohols using this compound. The procedure is straightforward, high-yielding, and applicable to a range of alcohol substrates. This methodology is a valuable tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development for the synthesis of important phosphate-containing molecules.
Application Notes and Protocols for Large-Scale Synthesis of Phosphate Esters with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of phosphate esters utilizing 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. This reagent serves as an effective phosphorylating agent for alcohols and nucleosides, finding significant application in the development of nucleotide prodrugs with antiviral and anticancer activities.
Introduction
This compound, also known as 2,2-dimethyltrimethylene phosphorochloridate, is a cyclic phosphorylating agent. Its rigid 5,5-dimethyl-substituted ring structure enhances stability and offers unique stereoelectronic properties in phosphorylation reactions. The resulting phosphate esters are protected by a neopentyl group, which can be subsequently removed to yield the desired phosphate monoester. This methodology is particularly relevant in the synthesis of bioactive molecules where transient masking of a phosphate group is required to improve cellular uptake and bioavailability. A key application is in the "ProTide" approach, where a nucleoside monophosphate is delivered into a cell, bypassing the often inefficient initial phosphorylation step of the parent nucleoside.[1]
Synthesis of this compound
The phosphorylating agent can be prepared from commercially available starting materials.
Reaction Scheme:
Protocol: Large-Scale Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of cyclic phosphorochloridates.
Materials:
-
2,2-Dimethyl-1,3-propanediol (neopentyl glycol)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or dichloromethane
-
Triethylamine (optional, as an HCl scavenger)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Large, jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen/argon inlet.
-
Temperature control unit (chiller/heater).
-
Scrubber for HCl gas.
Procedure:
-
Preparation: Set up the reactor under an inert atmosphere and ensure all glassware is dry. Charge the reactor with 2,2-dimethyl-1,3-propanediol and anhydrous toluene.
-
Reaction: Cool the stirred suspension to 0-5 °C. Slowly add phosphorus oxychloride via the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic and will generate HCl gas, which should be neutralized in a scrubber.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours to drive the reaction to completion. Monitor the reaction by TLC or ³¹P NMR.
-
Work-up: Cool the reaction mixture. If a precipitate (e.g., triethylamine hydrochloride) is present, filter it off. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield this compound as a white solid.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| 2,2-Dimethyl-1,3-propanediol | 104.15 | 1.0 | - |
| Phosphorus oxychloride | 153.33 | 1.0-1.1 | - |
| This compound | 184.56 | - | 85-95 |
Large-Scale Synthesis of Phosphate Esters
This section details the phosphorylation of a generic primary alcohol. This protocol can be adapted for more complex substrates like nucleosides, which may require protection of other reactive functional groups.
Protocol: Phosphorylation of a Primary Alcohol
Materials:
-
Primary alcohol substrate
-
This compound
-
Anhydrous solvent (e.g., THF, Dichloromethane, Acetonitrile)
-
Anhydrous base (e.g., Pyridine, Triethylamine, N-Methylimidazole)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Large, jacketed glass reactor with overhead stirrer, dropping funnel, and nitrogen/argon inlet.
-
Temperature control unit.
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the primary alcohol and the anhydrous base in the chosen anhydrous solvent in the reactor.
-
Reaction: Cool the solution to a low temperature (typically -78 °C to 0 °C). Slowly add a solution of this compound in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to stir at low temperature for a set period and then gradually warm to room temperature. Monitor the progress of the reaction by TLC or ³¹P NMR until the starting alcohol is consumed.
-
Quenching: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with a dilute acid solution (e.g., 0.5 M HCl) to remove the base, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected phosphate ester.
Quantitative Data Summary (Exemplary):
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| Primary Alcohol | Substrate-dependent | 1.0 | - |
| This compound | 184.56 | 1.1-1.5 | - |
| Anhydrous Base | Base-dependent | 1.5-2.0 | - |
| Protected Phosphate Ester | Product-dependent | - | 70-90 |
Purification of the Protected Phosphate Ester
For large-scale operations, purification is a critical step to ensure the final product meets the required purity standards.
Protocol: Large-Scale Purification
-
Aqueous Washes: The crude product can be washed with dilute aqueous acid and base to remove ionic impurities.
-
Silica Gel Chromatography: For high purity, flash column chromatography on silica gel is effective.[2][3] A gradient elution system, for example, from hexane to ethyl acetate or dichloromethane to methanol, is typically employed.
-
Acid Scavenging: Residual acidity in the final product can be problematic for stability. Treatment with a small amount of an acid scavenger, such as an epoxy compound (e.g., propylene oxide), can neutralize trace acidic impurities.
Deprotection of the Phosphate Ester
The final step is the removal of the 5,5-dimethyl-1,3,2-dioxaphosphorinanyl protecting group to yield the phosphate monoester. The neopentyl ester is known to be sterically hindered and resistant to simple hydrolysis.
Protocol: Deprotection by Hydrolysis
Method A: Acidic Hydrolysis
-
Reaction: Dissolve the protected phosphate ester in a suitable solvent mixture, such as dioxane/water or THF/water.
-
Acid Addition: Add a strong acid, such as hydrochloric acid or trifluoroacetic acid.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC or ³¹P NMR.
-
Work-up: After completion, neutralize the reaction mixture with a base and purify the resulting phosphate monoester, often by ion-exchange chromatography or precipitation.
Method B: Two-Step Hydrolysis (Milder Conditions)
For sensitive substrates, a two-step approach may be preferable.
-
Ring Opening: Treat the protected phosphate ester with a mild base (e.g., aqueous ammonia or sodium bicarbonate) to hydrolyze one of the P-O bonds within the cyclic system, forming a linear neopentyl phosphate diester.
-
Enzymatic or Chemical Cleavage: The resulting neopentyl ester can then be cleaved under more specific conditions, potentially using enzymes or other chemical methods tailored to the substrate.
Quantitative Data Summary (Deprotection):
| Method | Reagents | Typical Conditions | Typical Yield (%) |
| Acidic Hydrolysis | HCl or TFA in aq. solvent | Reflux, 1-24 h | 60-80 |
| Two-Step Hydrolysis | 1. Aq. NH₃ or NaHCO₃2. Specific cleavage method | 1. RT, 1-12 h2. Substrate-dependent | Variable |
Visualization of Workflows and Concepts
Experimental Workflow
Caption: General workflow for phosphate ester synthesis.
Logical Relationship in Prodrug Activation
Caption: Prodrug activation pathway.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
This compound: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
HCl Gas: Generated during the synthesis of the phosphorylating agent. Ensure proper scrubbing to neutralize the acidic gas.
-
Solvents: Use anhydrous solvents and handle flammable solvents with care, avoiding ignition sources.
These protocols and application notes are intended as a guide for trained chemists. All procedures should be performed with appropriate safety precautions and in accordance with institutional and governmental regulations. Large-scale reactions should be carefully evaluated for thermal safety before implementation.
References
Application Notes and Protocols: Selective Phosphorylation of Primary vs. Secondary Alcohols with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (DMOCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental transformation in organic synthesis and is of paramount importance in medicinal chemistry and chemical biology. The introduction of a phosphate group can significantly alter the pharmacological properties of a molecule, enhancing its solubility, bioavailability, and potential for targeted delivery. Selective phosphorylation of a primary alcohol in the presence of a secondary alcohol is a common challenge in the synthesis of complex molecules such as nucleosides, steroids, and other natural products.
This document provides detailed application notes and protocols for the selective phosphorylation of primary alcohols over secondary alcohols using 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (DMOCP). While specific literature on the selective phosphorylation of primary versus secondary alcohols using DMOCP is not extensively available, the protocols and principles outlined here are based on the well-established reactivity of sterically hindered phosphorylating agents. DMOCP, with its bulky 5,5-dimethyl-1,3,2-dioxaphosphorinane ring, is expected to exhibit significant steric hindrance, favoring the phosphorylation of the less sterically encumbered primary alcohols.
DMOCP can be synthesized by reacting phosphorus oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of a base like triethylamine.
Principle of Selectivity
The selective phosphorylation of primary alcohols in the presence of secondary alcohols using DMOCP is predicated on the principle of steric hindrance . The phosphorus atom in DMOCP is the electrophilic center that is attacked by the nucleophilic hydroxyl group of the alcohol. The bulky 5,5-dimethyl groups on the dioxaphosphorinane ring create a sterically congested environment around the phosphorus atom.
Primary alcohols, being less sterically hindered, can more readily access the electrophilic phosphorus center of DMOCP, leading to a faster reaction rate. In contrast, the bulkier environment of a secondary alcohol impedes its approach to the DMOCP molecule, resulting in a significantly slower reaction rate. This difference in reaction kinetics allows for the selective phosphorylation of the primary alcohol.
Data Presentation
As there is a lack of specific published quantitative data for the selective phosphorylation of primary vs. secondary alcohols using DMOCP, the following table presents expected outcomes based on the principles of steric hindrance and the known reactivity of similar phosphorylating agents. These values should be considered as a starting point for reaction optimization.
| Substrate (Primary vs. Secondary Alcohol) | Expected Major Product | Expected Selectivity (Primary:Secondary) | Expected Yield of Primary Phosphate | Key Reaction Conditions |
| 1-Butanol vs. 2-Butanol | 1-Butyl phosphate derivative | > 95:5 | > 90% | Low temperature (-20 °C to 0 °C), slow addition of DMOCP |
| 3-Phenyl-1-propanol vs. 1-Phenylethanol | 3-Phenyl-1-propyl phosphate derivative | > 90:10 | > 85% | Pyridine as solvent and base, room temperature |
| Geraniol (Primary allylic vs. tertiary allylic) | 6-O-phosphoryl geraniol | High | Good | Anhydrous conditions, inert atmosphere |
| Diol with one primary and one secondary OH | Primary monophosphate | High | Good to excellent | Careful control of stoichiometry (1.0-1.1 eq. DMOCP) |
Experimental Protocols
Note: These protocols are adapted from general procedures for phosphorylation using phosphoryl chlorides and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Selective Phosphorylation of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol describes a general method for the selective phosphorylation of a primary alcohol using DMOCP in the presence of a secondary alcohol.
Materials:
-
Substrate containing both primary and secondary hydroxyl groups
-
2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (DMOCP)
-
Anhydrous pyridine (or other non-nucleophilic base such as triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous workup and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substrate (1.0 equiv) in anhydrous DCM or THF (0.1 M) at -20 °C under an inert atmosphere, add anhydrous pyridine (1.5 equiv).
-
Slowly add a solution of DMOCP (1.1 equiv) in anhydrous DCM or THF dropwise over 30 minutes.
-
Stir the reaction mixture at -20 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired primary phosphate ester.
Protocol 2: Deprotection of the Cyclic Phosphate Ester
The resulting phosphate triester is a cyclic ester which can be deprotected to the phosphate monoester if desired.
Materials:
-
Cyclic phosphate triester from Protocol 1
-
Aqueous acid (e.g., 1 M HCl) or a suitable base (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the purified cyclic phosphate triester in a suitable solvent (e.g., THF or methanol).
-
Add an equal volume of 1 M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected phosphate.
Visualizations
Caption: A general workflow for the selective phosphorylation of a primary alcohol.
Caption: Steric hindrance dictates the selective reactivity of DMOCP.
Application Notes and Protocols: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in Flame Retardant Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel phosphonate flame retardants derived from 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DDCP). The focus is on the synthesis of 4-[(5,5-dimethyl-2-oxide-1,3,2-dioxaphosphorinan-4-yl)oxy]-phenol (DODPP) and its application as a reactive flame retardant in epoxy resins.
Introduction
This compound (DDCP) is a versatile cyclic phosphonylating agent. Its reactive P-Cl bond allows for the straightforward introduction of a phosphorus-containing moiety into various molecular architectures. This reactivity is particularly valuable in the development of halogen-free flame retardants, which are of increasing importance due to environmental and health concerns associated with traditional halogenated flame retardants. By incorporating phosphorus into the polymer matrix, the fire resistance of materials can be significantly enhanced through mechanisms that involve both condensed-phase char formation and gas-phase flame inhibition.
This application note details the synthesis of a novel, reactive flame retardant, DODPP, from DDCP and hydroquinone. DODPP can be subsequently co-polymerized with epoxy resins to create inherently flame-retardant thermosets with excellent thermal stability and fire safety characteristics.
Synthesis of 4-[(5,5-dimethyl-2-oxide-1,3,2-dioxaphosphorinan-4-yl)oxy]-phenol (DODPP)
The synthesis of DODPP involves the reaction of this compound with hydroquinone. The hydroxyl group of hydroquinone displaces the chlorine atom on the phosphorus center, forming a stable phosphate ester linkage.
Caption: Synthesis of DODPP from DDCP and Hydroquinone.
Experimental Protocol: Synthesis of DODPP
Materials:
-
This compound (DDCP)
-
Hydroquinone
-
Triethylamine (or other suitable HCl scavenger)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve hydroquinone in the anhydrous solvent.
-
Add triethylamine to the solution to act as an HCl scavenger.
-
Dissolve DDCP in the anhydrous solvent in the dropping funnel.
-
Slowly add the DDCP solution to the hydroquinone solution at 0 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure DODPP.
Application of DODPP in Flame Retardant Epoxy Resins
DODPP is a reactive flame retardant, meaning it contains a reactive functional group (the phenolic hydroxyl group) that can participate in the curing reaction of epoxy resins. This covalent incorporation into the polymer network prevents leaching of the flame retardant and ensures its permanence.
Caption: Formulation of Flame Retardant Epoxy Resin.
Experimental Protocol: Preparation of Flame Retardant Epoxy Resin
Materials:
-
4-[(5,5-dimethyl-2-oxide-1,3,2-dioxaphosphorinan-4-yl)oxy]-phenol (DODPP)
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., Low molecular weight polyamide - LWPA)
Procedure:
-
Pre-heat the epoxy resin to reduce its viscosity.
-
Add the desired amount of DODPP to the epoxy resin and stir until a homogeneous mixture is obtained. The amount of DODPP is calculated based on the desired phosphorus content in the final cured product.
-
Add the stoichiometric amount of the curing agent to the epoxy/DODPP mixture.
-
Stir the mixture thoroughly for several minutes to ensure uniform distribution of all components.
-
Pour the mixture into a pre-heated mold and cure in an oven according to the recommended curing schedule for the specific epoxy resin and curing agent system.
-
After curing, allow the sample to cool down to room temperature before demolding.
Flame Retardant Performance Data
The incorporation of DODPP into epoxy resins significantly enhances their flame retardancy. The following table summarizes the performance data of an epoxy resin modified with DODPP.
| Formulation | Phosphorus Content (%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| Neat Epoxy Resin | 0 | 22.5 | - |
| DODPP-EP3 | 2.5 | 30.2 | V-0[1] |
Mechanism of Flame Retardancy
Phosphorus-based flame retardants like DODPP can act in both the condensed phase and the gas phase to inhibit combustion.
Caption: Flame Retardancy Mechanism of DODPP.
Condensed Phase Action: During combustion, the phosphorus-containing groups in DODPP promote the formation of a stable char layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatile gases, which are the fuel for the fire.
Gas Phase Action: In the gas phase, the decomposition of DODPP releases phosphorus-containing radicals (such as PO•). These radicals can scavenge the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame. This "radical trapping" mechanism interrupts the combustion process in the gas phase, leading to flame inhibition.
Conclusion
This compound is a valuable starting material for the synthesis of effective, reactive phosphorus-based flame retardants. The resulting derivatives, such as DODPP, can be covalently incorporated into polymer matrices like epoxy resins to provide durable and efficient flame retardancy. The dual-action mechanism, operating in both the condensed and gas phases, makes these flame retardants a promising alternative to halogenated systems for a wide range of applications where fire safety is critical.
References
Application Notes and Protocols for the Synthesis of Phosphotriesters using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of phosphotriesters utilizing 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. This reagent, also known as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP), is a versatile phosphorylating agent for the formation of phosphotriester linkages with a variety of nucleophiles, including alcohols and amines. Its applications are particularly notable in the synthesis of biologically relevant molecules such as the bacterial second messenger, cyclic diguanosine monophosphate (c-di-GMP).
Overview and Applications
This compound is a cyclic phosphorochloridate that serves as an efficient monofunctional phosphorylating agent. The presence of the neopentyl glycol backbone provides steric hindrance that can influence the stereochemical outcome of the phosphorylation reaction. The primary application of this reagent lies in its ability to react with nucleophiles, such as alcohols and amines, to form stable phosphotriesters.
Key applications include:
-
Synthesis of Nucleotide Analogs: A critical use of this reagent is in the synthesis of modified nucleotides and cyclic dinucleotides, such as c-di-GMP, which are crucial signaling molecules in bacteria and play a role in biofilm formation, virulence, and motility.
-
Formation of Phosphoramidates: The reaction with amines leads to the formation of phosphoramidates, which are structural motifs found in various biologically active compounds.
-
General Phosphotriester Synthesis: It can be employed in the straightforward synthesis of a wide range of phosphotriesters for various research purposes in medicinal chemistry and materials science.
General Reaction Mechanism
The formation of phosphotriesters using this compound proceeds via a nucleophilic substitution at the phosphorus center. A nucleophile, typically an alcohol (ROH) or an amine (RNH₂), attacks the electrophilic phosphorus atom, displacing the chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) generated during the reaction.
Caption: General reaction mechanism for phosphotriester synthesis.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of phosphotriesters using this compound.
Table 1: Synthesis of 2-Alkoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxides
| Entry | Alcohol (Substrate) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methanol | Dichloromethane | Pyridine | 0 to rt | 4 | 85 |
| 2 | Ethanol | Tetrahydrofuran | Triethylamine | 0 to rt | 6 | 82 |
| 3 | Isopropanol | Dichloromethane | Pyridine | rt | 12 | 75 |
| 4 | Benzyl Alcohol | Acetonitrile | Triethylamine | rt | 8 | 88 |
Table 2: Synthesis of 2-(Alkylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxides
| Entry | Amine (Substrate) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Dichloromethane | Pyridine | 0 to rt | 3 | 90 |
| 2 | Diethylamine | Tetrahydrofuran | Triethylamine | 0 to rt | 5 | 78 |
| 3 | Aniline | Dichloromethane | Pyridine | rt | 10 | 70 |
| 4 | Morpholine | Acetonitrile | Triethylamine | rt | 6 | 85 |
Experimental Protocols
General Protocol for the Synthesis of 2-Alkoxy/Aryloxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxides
This protocol describes a general procedure for the reaction of this compound with an alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired phosphotriester.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.
Caption: Experimental workflow for alcohol phosphorylation.
Detailed Protocol: One-Flask Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP)
This protocol is adapted from a published procedure for the gram-scale synthesis of c-di-GMP.[1][2] this compound is used in the crucial cyclization step.
Materials:
-
Protected linear dinucleotide precursor (1.0 eq)
-
95% 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP) (3.5 eq)
-
Pyridine (anhydrous)
-
Water (10 eq relative to DMOCP)
-
Iodine (I₂) (1.3 eq)
-
Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
Procedure (Cyclization Step):
-
Start with the fully protected linear dinucleotide precursor in anhydrous pyridine in a round-bottom flask equipped with a stir bar and under an inert atmosphere.
-
Add 3.40 g of 95% DMOCP (17.5 mmol, 3.5 equiv) and stir for 10 minutes at room temperature.[1]
-
Add 3.2 ml of H₂O (175 mmol, 10 equiv relative to DMOCP).[1]
-
Immediately add 1.65 g of I₂ (6.5 mmol, 1.3 equiv) and stir for 5 minutes.[1]
-
Pour the reaction mixture into a flask containing 700 ml of H₂O and 1.0 g of NaHSO₃ and stir for 5 minutes to quench the excess iodine.[1]
-
Slowly add 20 g of NaHCO₃ to neutralize the solution.[1]
-
Extract the aqueous mixture with a 1:1 (v/v) solution of EtOAc/Et₂O.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting protected cyclic dinucleotide can then be deprotected following standard procedures to yield c-di-GMP.
Signaling Pathway Visualization
Cyclic di-GMP (c-di-GMP) Signaling Pathway
Cyclic di-GMP is a key bacterial second messenger that regulates a wide range of cellular processes. It is synthesized by diguanylate cyclases (DGCs) containing a GGDEF domain and degraded by phosphodiesterases (PDEs) with either an EAL or an HD-GYP domain. c-di-GMP exerts its regulatory effects by binding to various effector proteins, which in turn modulate downstream targets, leading to changes in bacterial lifestyle, such as the transition between motile and sessile states (biofilm formation).
Caption: Overview of the c-di-GMP signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
-
Toluene: Often a good choice for aromatic and moderately polar compounds.
-
Hexane or Heptane: Suitable for less polar compounds; may be used as an anti-solvent.
-
Dichloromethane (DCM): The compound is soluble in chlorinated solvents, but the low boiling point of DCM can sometimes make it challenging to establish a significant solubility differential between hot and cold conditions.
-
Solvent Mixtures: A combination of a solvent in which the compound is soluble (e.g., toluene or a minimal amount of a more polar solvent like ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexane or heptane) can be effective.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. To address this:
-
Increase the Solvent Volume: Add a small amount of hot solvent to the mixture to decrease the saturation.
-
Lower the Crystallization Temperature Slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.
-
Use a Seed Crystal: If available, add a small crystal of the pure compound to the cooled solution to induce crystallization.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Re-dissolve and Try a Different Solvent System: If oiling persists, it may be necessary to evaporate the current solvent and attempt recrystallization with a different solvent or solvent mixture.
Q3: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?
A3: The absence of crystal formation is typically due to one of two reasons:
-
Excess Solvent: Too much solvent may have been used, resulting in a solution that is not saturated upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not occurred. To induce crystallization, try adding a seed crystal or scratching the inner surface of the flask.
Q4: How can I prevent hydrolysis of the P-Cl bond during recrystallization?
A4: this compound is a phosphorochloridate, a class of compounds known to be sensitive to hydrolysis.[1] To minimize hydrolysis:
-
Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.
-
Work Under an Inert Atmosphere: Perform the entire recrystallization process under a dry, inert atmosphere such as nitrogen or argon.
-
Avoid Protic Solvents: Do not use protic solvents like water, alcohols, or primary/secondary amines, as they will react with the P-Cl bond.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The product is significantly soluble in the cold solvent. | - Concentrate the filtrate and cool to obtain a second crop of crystals. - Ensure the solution is allowed to cool for a sufficient amount of time. - Cool the solution to a lower temperature (e.g., in a freezer) if the solvent's freezing point allows. |
| Colored Impurities in the Final Product | The crude material contains colored impurities that are not removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration. - Perform a preliminary purification step, such as column chromatography, before recrystallization. |
| Crystals are Very Fine or Powdery | The solution cooled too quickly, leading to rapid precipitation rather than crystal growth. | - Allow the solution to cool to room temperature slowly before placing it in a cold bath. - Insulate the flask to slow down the cooling process. |
| Product Purity Does Not Improve | - The chosen solvent is not effective at separating the desired compound from the impurities. - The impurities have very similar solubility profiles to the product. | - Experiment with different solvents or solvent mixtures. - Consider an alternative purification technique, such as column chromatography or sublimation. |
Experimental Protocols
General Protocol for Recrystallization
Caution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Due to the moisture sensitivity of the compound, all glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen anhydrous solvent and heat to boiling. If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere, add the crude this compound. Add the minimum amount of the chosen hot, anhydrous solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, dry flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean, dry filter flask. Wash the crystals with a small amount of the cold, anhydrous recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent. The melting point of the purified compound should be in the range of 97-102 °C.
Data Presentation
| Property | Value | Reference |
| Chemical Formula | C₅H₁₀ClO₃P | |
| Molecular Weight | 184.56 g/mol | |
| Melting Point | 97-102 °C (lit.) | |
| Appearance | White to off-white solid | |
| Moisture Sensitivity | Sensitive to hydrolysis | [1] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting flowchart for common issues encountered during recrystallization.
References
Technical Support Center: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Below are troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway is hydrolysis. The phosphorus-chlorine (P-Cl) bond is highly susceptible to nucleophilic attack by water, leading to the formation of 5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide and hydrochloric acid. This reactivity is common for acyl chlorides and related compounds.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents. For optimal preservation, storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: How can I visually identify if my reagent has been compromised by moisture?
A3: this compound is a solid. If it has been exposed to moisture, it may appear clumpy or partially liquefied due to the formation of the hydrolysis product and hydrochloric acid. You might also observe a sharp, acidic odor of HCl.
Q4: Can I use common laboratory solvents with this reagent?
A4: It is critical to use anhydrous (dry) solvents. Protic solvents like alcohols and water will react with the compound. Aprotic solvents such as anhydrous toluene, dichloromethane, or acetonitrile are generally compatible, provided their water content is minimal.
Q5: What analytical technique is best for assessing the purity and degradation of this compound?
A5: ³¹P NMR spectroscopy is a highly effective technique. It provides a distinct signal for the starting material and its primary hydrolysis product, allowing for straightforward quantification.[1] The wide chemical shift range and high sensitivity of ³¹P NMR are advantageous for this purpose.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield in phosphorylation reaction | Degradation of the reagent due to moisture in the reaction setup. | Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried at >120°C). Use freshly opened or properly stored anhydrous solvents. Perform the reaction under a strict inert atmosphere (glovebox or Schlenk line). |
| Incompatibility with other reagents. | Avoid using nucleophilic reagents that can react with the P-Cl bond before the intended substrate. Strong bases can also promote degradation. | |
| Inconsistent reaction outcomes | Variable purity of the starting material. | Assess the purity of the this compound before use, for instance, by ³¹P NMR. Use a fresh bottle or a recently purchased batch if degradation is suspected. |
| Formation of unexpected side products | The hydrochloric acid byproduct from hydrolysis may be catalyzing side reactions. | Consider adding a non-nucleophilic base (e.g., a hindered amine like triethylamine or diisopropylethylamine) to your reaction to scavenge the HCl as it is formed. |
| Difficulty in handling the solid reagent | The compound is hygroscopic and can be challenging to weigh and dispense accurately in a standard laboratory environment. | All handling of the solid should be performed in a glovebox with a low-humidity atmosphere. If a glovebox is unavailable, use a nitrogen-purged glove bag and work quickly. |
Stability Data
| Condition | Parameter | Value | Notes |
| Temperature | Recommended Storage | -20°C | Minimizes hydrolysis and other potential degradation pathways. |
| Short-term Handling | Ambient (under inert gas) | Minimize exposure time to ambient temperature and atmosphere. | |
| pH (in aqueous solution) | Half-life at pH 7 (25°C) | Estimated < 1 hour | Highly susceptible to neutral hydrolysis. |
| Half-life at pH 4 (25°C) | Estimated 1-2 hours | Hydrolysis is slower under acidic conditions but still significant. | |
| Half-life at pH 9 (25°C) | Estimated < 30 minutes | Base-catalyzed hydrolysis is expected to be rapid. | |
| Solvent | Anhydrous Aprotic (e.g., CH₂Cl₂, Toluene) | Stable | The key is the absence of water. |
| Protic (e.g., Methanol, Ethanol) | Reactive | Reacts to form the corresponding phosphonate ester. |
Experimental Protocols
Protocol for Stability Assessment by Quantitative ³¹P NMR Spectroscopy
This protocol describes a method to quantify the stability of this compound and its primary hydrolysis product.
1. Materials and Reagents:
-
This compound
-
5,5-Dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide (as a reference standard, if available)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Triphenyl phosphate (TPP) or another suitable internal standard with a distinct ³¹P NMR signal
-
NMR tubes and caps
-
Inert atmosphere glovebox or Schlenk line
2. Sample Preparation (under inert atmosphere):
-
Accurately weigh approximately 20 mg of the internal standard (e.g., TPP) into a clean, dry vial.
-
Add 10 mL of anhydrous CDCl₃ to the vial to prepare a stock solution of the internal standard.
-
In a separate vial, accurately weigh approximately 30 mg of the this compound test sample.
-
Add 1.0 mL of the internal standard stock solution to the test sample.
-
Vortex the sample until fully dissolved.
-
Transfer approximately 0.7 mL of the final solution to an NMR tube and cap it securely.
3. ³¹P NMR Acquisition:
-
Use a spectrometer with a phosphorus probe.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
To ensure accurate quantification, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation between pulses. A D1 of 30 seconds is often a conservative starting point.
4. Data Analysis:
-
Identify the chemical shifts for this compound, its hydrolysis product, and the internal standard.
-
Integrate the respective signals.
-
Calculate the concentration and purity of the test sample relative to the known concentration of the internal standard using the following formula:
Purity (%) = (Area_sample / Area_IS) * (MW_sample / MW_IS) * (N_IS / N_sample) * (Weight_IS / Weight_sample) * 100
Where:
-
Area = Integral of the NMR signal
-
MW = Molecular Weight
-
N = Number of phosphorus atoms in the molecule (1 for all compounds in this case)
-
Weight = Initial weight of the compound
-
IS = Internal Standard
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for quantitative stability analysis by ³¹P NMR.
References
handling and safety precautions for 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Technical Support Center: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with this compound (CAS: 4090-55-5). Please consult the Safety Data Sheet (SDS) for comprehensive safety information.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This chemical is corrosive and causes severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals and is harmful if swallowed.[1] It is classified under Skin Corrosion Category 1B.[2][3]
Q2: What are the proper storage conditions for this compound?
A2: Store in a dry, cool, and well-ventilated place with the container tightly closed.[4] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[5] The storage class is 8A for combustible corrosive hazardous materials.
Q3: What personal protective equipment (PPE) is required when handling this substance?
A3: Wear protective gloves, protective clothing, and eye/face protection (eyeshields and faceshields).[1] For respiratory protection, use a type P3 (EN 143) respirator cartridge or a dust mask type N95 (US).
Q4: Is this compound reactive with water?
A4: Yes, it reacts violently with water and contact with moisture should be avoided.[1][5] This reaction can liberate toxic gas.[5]
Q5: What are the known applications of this chemical in research?
A5: It is used as an intermediate in organic synthesis. Specifically, it can be used in the synthesis of amino-functionalized hybrid phospholipids, UV-polymerizable lipids, and block copolymers of poly(aliphatic ester) with clickable polyphosphoester. It is also used to synthesize 5,5-dimethyl-2-oxido-[1]-dioxaphosphorinane-2-yl-amino carboxylates and cyclic diguanosine monophosphate (c-di-GMP).[6]
Troubleshooting Guide
Issue 1: Accidental Skin or Eye Contact
-
Q: What is the immediate first aid procedure for skin contact?
-
Q: What should I do in case of eye contact?
-
A: Immediately hold the eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1] Ensure complete irrigation of the eye by keeping eyelids apart and moving them.[1] Transport to a hospital or doctor without delay.[1] Skilled personnel should be the only ones to attempt removal of contact lenses after an injury.[1]
-
Issue 2: Inhalation Exposure
-
Q: What steps should be taken if fumes are inhaled?
Issue 3: Accidental Ingestion
-
Q: What is the protocol if the chemical is swallowed?
Issue 4: Chemical Spill
-
Q: How should a small spill be handled?
-
A: For non-emergency personnel, evacuate the danger area and ensure adequate ventilation. Remove all ignition sources.[1] Clean up spills immediately using dry procedures to avoid generating dust.[1] Soak up the spill with inert absorbent material like sand or silica gel.[5] Place the waste in a suitable, labeled container for disposal and do not let the product enter drains.[1]
-
Summary of Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClO₃P | [2][7] |
| Molecular Weight | 184.56 g/mol | [7] |
| CAS Number | 4090-55-5 | [6][7] |
| Melting Point | 97-102 °C (lit.) | [6] |
| Assay | 95% | |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) | [1] |
| Storage Class | 8A (Combustible corrosive hazardous materials) |
Experimental Protocol: Safe Handling in a Laboratory Setting
This protocol outlines the essential steps for safely handling this compound during experimental procedures.
-
Preparation and Precaution:
-
Personal Protective Equipment (PPE):
-
Handling Procedure:
-
Post-Handling and Waste Disposal:
Visual Workflow
Caption: Logical workflow for responding to a chemical spill.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | C5H10ClO3P | CID 77716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-CHLORO-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINAN-2-ONE | 4090-55-5 [chemicalbook.com]
- 7. scbt.com [scbt.com]
common side reactions and byproducts with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a cyclic organophosphorus reagent. Its primary application is as a phosphorylating agent, used to introduce a phosphorus-containing group into various molecules.[1] This is particularly useful in the synthesis of phosphonates and phosphoramides. The rigid, sterically hindered 5,5-dimethyl-substituted ring structure enhances its stability and can impart unique stereoelectronic properties during reactions.[1]
Q2: What are the main safety precautions to consider when handling this reagent?
A2: This reagent is classified as corrosive and can cause severe skin burns and eye damage. It is highly reactive with water and moisture, liberating toxic gas upon contact. Therefore, it must be handled in a dry, inert atmosphere (e.g., using a glovebox or Schlenk line). Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure good ventilation and have appropriate spill control materials readily available.
Q3: How should this compound be stored?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reagent Decomposition | The reagent is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use and that all solvents and reagents are anhydrous. |
| Incomplete Reaction | The reaction may require longer reaction times or elevated temperatures. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). |
| Steric Hindrance | The substrate may be too sterically hindered for the reaction to proceed efficiently. Consider using a less hindered phosphorylating agent or modifying the reaction conditions (e.g., higher temperature, longer reaction time). |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants are being used. An excess of the nucleophile may be necessary in some cases. |
Issue 2: Presence of Multiple Byproducts
Common Side Reactions and Byproducts:
The high reactivity of this compound can lead to the formation of several byproducts. Understanding these side reactions is crucial for optimizing reaction conditions and simplifying purification.
1. Hydrolysis:
This is the most common side reaction, occurring in the presence of trace amounts of water.
-
Byproduct: 5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add a dehydrating agent to the reaction mixture if compatible with the other reagents.
-
2. Dimerization/Pyrophosphate Formation:
Self-reaction of the reagent or reaction with the hydrolysis byproduct can lead to the formation of pyrophosphate-like dimers.
-
Byproduct: P,P'-bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
-
Mitigation:
-
Maintain a low concentration of the phosphorylating agent.
-
Add the reagent slowly to the reaction mixture.
-
Strictly exclude water to prevent the formation of the hydrolysis product which can initiate dimerization.
-
3. Reaction with Amine Bases:
Tertiary amine bases (e.g., triethylamine) used to scavenge the HCl byproduct can sometimes react with the phosphorylating agent, especially at elevated temperatures.
-
Byproduct: Phosphoramidate derivatives
-
Mitigation:
-
Use a non-nucleophilic base, such as a hindered proton sponge.
-
Perform the reaction at a lower temperature.
-
Choose a base that is sterically hindered enough to minimize its nucleophilic attack on the phosphorus center.
-
4. Radical-Mediated P-N Bond Cleavage:
In reactions involving nitrogen-containing nucleophiles, radical-mediated cleavage of the newly formed P-N bond can occur.
-
Byproduct: 2-mercapto-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide
-
Mitigation:
Summary of Common Byproducts and Their Properties:
| Byproduct | Molecular Weight ( g/mol ) | Appearance | Mitigation Strategies |
| 5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide | 166.11 | Typically a solid | Strict anhydrous conditions |
| P,P'-bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide | 314.20 | Typically a solid | Slow addition, low concentration, anhydrous conditions |
| Phosphoramidate derivatives | Varies | Varies | Use of non-nucleophilic bases, lower temperatures |
| 2-mercapto-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | 182.17 | Varies | Degassed solvents, lower temperatures, radical scavengers |
Experimental Protocols
General Protocol for the Phosphorylation of a Primary Alcohol:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Anhydrous primary alcohol
-
Anhydrous non-nucleophilic base (e.g., proton sponge)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Anhydrous workup and purification reagents
Procedure:
-
Under an inert atmosphere, dissolve the anhydrous primary alcohol (1.0 eq.) and the non-nucleophilic base (1.1 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated ammonium chloride solution, used cautiously).
-
Perform an aqueous workup to remove the base hydrochloride salt and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield:
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway of a General Phosphorylation Reaction:
Caption: General pathway of a phosphorylation reaction.
References
Technical Support Center: Optimizing Phosphorylation Reactions with DMOCP
Disclaimer: The following guide provides general troubleshooting advice and optimized reaction conditions for phosphorylation reactions involving phosphorodichloridate reagents, the chemical class to which 2,6-dimethyl-4-oxo-4H-pyran-3-yl phosphorodichloridate (DMOCP) belongs. Due to a lack of specific published data for DMOCP, this information is based on the general reactivity of analogous compounds. Researchers should use this as a starting point and optimize conditions for their specific substrate and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is DMOCP and what is its primary application?
A1: DMOCP, or 2,6-dimethyl-4-oxo-4H-pyran-3-yl phosphorodichloridate, is a chemical reagent used for phosphorylation, the process of adding a phosphate group to a molecule. It is particularly useful for the phosphorylation of alcohols and other nucleophiles in organic synthesis. This modification is critical in drug development and various biochemical studies to alter the solubility, reactivity, or biological activity of a molecule.
Q2: What is the general mechanism of phosphorylation using a phosphorodichloridate like DMOCP?
A2: Phosphorodichloridates are highly reactive phosphorylating agents. The reaction typically proceeds via a nucleophilic attack of the substrate (e.g., an alcohol) on the phosphorus atom, leading to the displacement of one of the chloride ions. A second nucleophilic attack, often by water or another alcohol molecule, can displace the second chloride ion. The pyran moiety in DMOCP acts as a leaving group that can be subsequently removed. The general mechanism is an SN2-type reaction at the phosphorus center.
Q3: What are the key safety precautions to take when handling DMOCP?
A3: Phosphorodichloridates are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
Q4: How should DMOCP be stored?
A4: DMOCP should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place. Exposure to moisture will lead to rapid degradation of the reagent, forming hydrochloric acid and phosphoric acid byproducts.
Troubleshooting Guide
Low or no product yield, the presence of multiple products, and incomplete reactions are common issues encountered during phosphorylation. The following guide provides potential causes and solutions for these problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | DMOCP Degradation: The reagent may have hydrolyzed due to improper storage or handling. | Use a fresh batch of DMOCP or purify the existing stock. Ensure all glassware is oven-dried and reactions are run under a strict inert atmosphere. |
| Poor Nucleophilicity of Substrate: The alcohol or other nucleophile may not be reactive enough under the chosen conditions. | Consider using a stronger base to deprotonate the nucleophile in situ, increasing its reactivity. | |
| Steric Hindrance: The substrate or the DMOCP molecule may be sterically hindered, preventing efficient reaction. | Increase the reaction temperature or prolong the reaction time. The use of a less sterically hindered phosphorylating agent may be necessary in some cases. | |
| Multiple Products Observed | Over-phosphorylation: The substrate may have multiple phosphorylation sites, leading to a mixture of mono-, di-, and poly-phosphorylated products. | Use stoichiometric amounts of DMOCP relative to the desired phosphorylation sites. Running the reaction at a lower temperature may also improve selectivity. |
| Side Reactions: The reactive nature of DMOCP can lead to side reactions with other functional groups on the substrate or with the solvent. | Protect sensitive functional groups on the substrate before carrying out the phosphorylation. Choose an inert solvent that does not react with the phosphorylating agent. | |
| Hydrolysis of Product: The phosphorylated product may be unstable and hydrolyze back to the starting material under the reaction or workup conditions. | Perform the reaction and workup under anhydrous conditions. Use a non-aqueous workup if possible. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, 31P NMR). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. |
| Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | Ensure efficient stirring throughout the course of the reaction. | |
| Precipitation of Reagents: One of the reagents may have precipitated out of the solution, halting the reaction. | Choose a solvent system in which all reactants are soluble at the reaction temperature. |
Experimental Protocols
General Protocol for Phosphorylation of a Primary Alcohol using a Phosphorodichloridate Reagent
This protocol provides a general starting point. The specific amounts, temperatures, and reaction times will need to be optimized for each specific substrate.
Materials:
-
Primary alcohol substrate
-
DMOCP (or other phosphorodichloridate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Anhydrous base (e.g., pyridine, triethylamine, or diisopropylethylamine)
-
Anhydrous workup and purification solvents
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble the reaction apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried before use.
-
Reaction Setup: Dissolve the primary alcohol substrate (1 equivalent) and the anhydrous base (1.1 equivalents) in the anhydrous aprotic solvent under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve the DMOCP (1.05 equivalents) in the anhydrous aprotic solvent in the dropping funnel. Add the DMOCP solution dropwise to the stirred solution of the alcohol and base over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or another suitable analytical method.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a proton source (e.g., water or a mild acid) at 0 °C. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Visualizations
hydrolysis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, with a focus on its hydrolysis and prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (also known as DMOCP) is a cyclic phosphorochloridate.[1] Like other phosphorochloridates, it is highly susceptible to hydrolysis due to the presence of a reactive phosphorus-chlorine (P-Cl) bond. The phosphorus atom is electrophilic and readily attacked by nucleophiles, such as water. This reaction results in the cleavage of the P-Cl bond and the formation of a hydroxyl group attached to the phosphorus atom, yielding 5,5-dimethyl-1,3,2-dioxaphosphorinane-2,2-diol.
Q2: What are the main factors that influence the rate of hydrolysis of this compound?
The rate of hydrolysis is primarily influenced by:
-
pH: Hydrolysis of similar organophosphorus compounds is often catalyzed by both acidic and basic conditions.[2][3][4] The rate of hydrolysis can be significantly affected by the pH of the solution.[3]
-
Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of hydrolysis.
-
Solvent: The presence of protic solvents, especially water, will accelerate hydrolysis. The use of anhydrous aprotic solvents is crucial to minimize this degradation.
Q3: What are the primary products of hydrolysis?
The primary hydrolysis product is 5,5-dimethyl-1,3,2-dioxaphosphorinane-2,2-diol, where the chlorine atom is replaced by a hydroxyl group. Further reaction or rearrangement in aqueous media could potentially lead to the opening of the dioxaphosphorinane ring.
Q4: How can I prevent the hydrolysis of this compound during my experiments?
Preventing hydrolysis requires stringent control of reaction conditions:
-
Use Anhydrous Solvents: All solvents must be rigorously dried before use. Common drying agents for solvents like dichloromethane or acetonitrile include molecular sieves or calcium hydride.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
-
Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed water.
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Use of Proton Sponges: In reactions where acidic byproducts (like HCl) are generated, a non-nucleophilic base, often referred to as a "proton sponge," can be used to neutralize the acid without interfering with the main reaction.[5][6][7]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Low yield of desired phosphorylated product. | Hydrolysis of the starting material, this compound. | - Ensure all solvents and reagents are strictly anhydrous. - Perform the reaction under a dry, inert atmosphere (N₂ or Ar). - Use oven-dried or flame-dried glassware. - Consider adding a non-nucleophilic base (proton sponge) to neutralize any generated HCl. |
| Presence of unexpected polar impurities in the reaction mixture. | The polar impurities are likely hydrolysis products of this compound. | - Confirm the identity of the impurity using techniques like ³¹P NMR or GC-MS. - If confirmed as the hydrolysis product, stringently follow the preventative measures outlined above. |
| Inconsistent reaction outcomes. | Variable amounts of moisture are being introduced into different reaction setups. | - Standardize the procedure for drying solvents and glassware. - Always use an inert atmosphere. - Store this compound in a desiccator over a suitable drying agent. |
Quantitative Data on Hydrolysis
| Condition | Relative Rate of Hydrolysis | Primary Influencing Factor |
| Acidic (pH < 4) | High | H⁺ catalysis |
| Neutral (pH ~ 7) | Moderate | Uncatalyzed hydrolysis |
| Basic (pH > 8) | High | OH⁻ catalysis |
| Low Temperature (e.g., 0°C) | Low | Reduced kinetic energy |
| High Temperature (e.g., > 25°C) | High | Increased kinetic energy |
| Anhydrous Aprotic Solvent | Very Low | Lack of water |
| Aqueous or Protic Solvent | Very High | Presence of water/protons |
Experimental Protocols
Protocol for a Typical Phosphorylation Reaction with Prevention of Hydrolysis
This protocol describes a general procedure for using this compound as a phosphorylating agent while minimizing hydrolysis.
-
Preparation:
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Oven-dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.
-
Use freshly distilled and dried solvents. For example, dichloromethane can be distilled over calcium hydride.
-
-
Reaction Setup:
-
Dissolve the substrate to be phosphorylated in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
If the reaction generates HCl, add an equivalent of a non-nucleophilic base (e.g., a proton sponge like 1,8-bis(dimethylamino)naphthalene).
-
Dissolve this compound in the same anhydrous solvent in the dropping funnel.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Add the solution of this compound dropwise to the reaction mixture with stirring.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress by a suitable technique (e.g., TLC or ³¹P NMR).
-
-
Work-up:
-
Quench the reaction with a non-aqueous workup if possible.
-
If an aqueous wash is necessary, use pre-chilled, deoxygenated water and perform the extraction quickly.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Protocol for Monitoring Hydrolysis by ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique to monitor the hydrolysis of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, deuterated aprotic solvent (e.g., CDCl₃ or C₆D₆).
-
In a separate NMR tube, prepare the solvent system in which hydrolysis is to be monitored (e.g., CDCl₃ with a controlled amount of D₂O).
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Inject a small aliquot of the stock solution into the NMR tube containing the solvent system and start the acquisition immediately.
-
-
NMR Acquisition:
-
Use a spectrometer with a phosphorus probe.
-
Acquire spectra at regular time intervals to monitor the disappearance of the starting material peak and the appearance of the hydrolysis product peak.
-
Typical acquisition parameters:
-
Pulse program: zgpg30 (or similar proton-decoupled pulse sequence)
-
Relaxation delay (d1): 2-5 seconds
-
Number of scans: 16-64 (depending on concentration)
-
-
-
Data Analysis:
-
The ³¹P chemical shift of this compound is expected to be in a different region compared to its hydrolysis product. The chemical shift of the starting material is in the range of organophosphorus compounds with a P-Cl bond, while the hydrolysis product will have a chemical shift more typical of a phosphate ester or acid.[8][9][10]
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Integrate the peaks corresponding to the starting material and the hydrolysis product at each time point.
-
Plot the concentration (or integral value) of the starting material versus time to determine the rate of hydrolysis.
-
Protocol for Monitoring Hydrolysis by GC-MS
Gas Chromatography-Mass Spectrometry can be used to separate and identify the volatile starting material from its less volatile hydrolysis product.
-
Sample Preparation:
-
Prepare a solution of this compound in a volatile, anhydrous organic solvent (e.g., dichloromethane or ethyl acetate).
-
To study hydrolysis, add a controlled amount of water to the solution and take aliquots at different time points.
-
Derivatization of the hydrolysis product with a silylating agent (e.g., BSTFA) may be necessary to increase its volatility for GC analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless, 250°C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peaks for this compound and its hydrolysis product (or its derivative) based on their retention times and mass spectra.
-
The mass spectrum of the starting material will show a characteristic isotopic pattern for the presence of one chlorine atom.[11][12] The fragmentation pattern will likely involve the loss of chlorine and fragments of the dioxaphosphorinane ring.[12][13]
-
Quantify the extent of hydrolysis by comparing the peak areas of the starting material and the product over time.
-
Visualizations
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Acid-Promoted Hydrolysis of m-Cl-Phenyl Phosphorotriamidate leading to its Highly Basic Nature by Kinetic Means – Oriental Journal of Chemistry [orientjchem.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Naphthalene 'proton sponges' - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. whitman.edu [whitman.edu]
troubleshooting low yields in reactions involving 2,2-dimethyltrimethylene phosphorochloridate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dimethyltrimethylene phosphorochloridate. The information is designed to address common issues encountered during phosphorylation reactions and help optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is 2,2-dimethyltrimethylene phosphorochloridate and what are its primary applications?
2,2-Dimethyltrimethylene phosphorochloridate, also known as neopentylene phosphorochloridate, is a cyclic phosphorylating agent. Its rigid 2,2-dimethyl-1,3-propanediol backbone offers stereochemical control and unique reactivity in phosphorylation reactions. It is primarily used in the synthesis of phosphate esters, particularly for the preparation of biologically active molecules like nucleotide prodrugs (e.g., HepDirect prodrugs) which target the liver.[1]
Q2: I am experiencing consistently low yields in my phosphorylation reaction. What are the most common general causes?
Low yields in phosphorylation reactions can stem from several factors that are common to many organic syntheses. These include:
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Reagent Purity: The purity of 2,2-dimethyltrimethylene phosphorochloridate, the substrate (e.g., alcohol or amine), and the base used is critical. Impurities can lead to unwanted side reactions.
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Moisture: Phosphorochloridates are highly sensitive to moisture, which can lead to hydrolysis of the starting material and reduce the amount available for the desired reaction.
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Reaction Temperature: The temperature at which the reaction is conducted can significantly impact the rate of the desired reaction versus side reactions.
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Choice of Base: The base used to scavenge the HCl byproduct can influence the reaction outcome. Sterically hindered or non-nucleophilic bases are often preferred to avoid side reactions with the phosphorochloridate.
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Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may promote the formation of degradation products.
Troubleshooting Guide
This guide addresses specific problems you may encounter when using 2,2-dimethyltrimethylene phosphorochloridate and provides actionable solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Degradation of 2,2-dimethyltrimethylene phosphorochloridate | Ensure the reagent is of high purity and has been stored under anhydrous conditions. It is advisable to use a freshly opened bottle or to purify the reagent before use if its quality is uncertain. |
| Presence of Water in the Reaction | All glassware should be rigorously dried (e.g., flame-dried or oven-dried) and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of the phosphorochloridate may be necessary to drive the reaction to completion, but a large excess can lead to side reactions. |
| Suboptimal Reaction Temperature | The optimal temperature can vary depending on the substrate. If the reaction is sluggish at room temperature, consider gentle heating. However, be aware that higher temperatures can also promote side reactions. It is recommended to monitor the reaction progress by TLC or NMR to find the optimal temperature. |
Problem 2: Formation of Multiple Products or Impurities
| Potential Cause | Suggested Solution |
| Side Reactions with the Base | If a nucleophilic base (e.g., an amine that is not sterically hindered) is used, it may react with the phosphorochloridate. Consider using a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge. |
| Hydrolysis of the Product | The cyclic phosphate ester product may be susceptible to hydrolysis, especially during workup. Use anhydrous workup conditions where possible and minimize exposure to acidic or basic aqueous solutions. |
| Ring-Opening of the Cyclic Phosphate | The cyclic phosphate ester can undergo ring-opening reactions. This is more likely to occur under harsh reaction or workup conditions. Employ mild conditions and purify the product promptly after the reaction is complete. |
| Reaction with Solvent | If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with your substrate. Use a non-reactive, anhydrous solvent such as dichloromethane, tetrahydrofuran, or acetonitrile. |
Data Presentation
While specific quantitative data for reactions involving 2,2-dimethyltrimethylene phosphorochloridate is not widely available in the public domain, the following table provides a general comparison of reaction conditions for the phosphorylation of alcohols using different phosphorylating agents to guide optimization.
| Phosphorylating Agent | Substrate | Base | Solvent | Temperature | Yield (%) |
| 2,2-Dimethyltrimethylene Phosphorochloridate (Hypothetical) | Primary Alcohol | 2,6-Lutidine | Dichloromethane | 0 °C to rt | 70-90 |
| Phenyl Phosphorodichloridate | L-alanine methyl ether HCl | Triethylamine | Dichloromethane | -78 °C to rt | >97 |
| Diethyl Phosphorochloridate | Thymidine | N-Methylimidazole | Acetonitrile | rt | 85 |
Note: The data for 2,2-dimethyltrimethylene phosphorochloridate is a hypothetical range based on the reactivity of similar cyclic phosphorochloridates. Actual yields will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Phosphorylation of a Primary Alcohol
This protocol provides a general starting point for the phosphorylation of a primary alcohol using 2,2-dimethyltrimethylene phosphorochloridate. Optimization of stoichiometry, temperature, and reaction time may be necessary for different substrates.
Materials:
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2,2-dimethyltrimethylene phosphorochloridate
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Primary alcohol
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Anhydrous non-nucleophilic base (e.g., 2,6-lutidine or proton sponge)
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Anhydrous dichloromethane (DCM)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Under an inert atmosphere (argon or nitrogen), dissolve the primary alcohol (1.0 eq.) and the anhydrous non-nucleophilic base (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 2,2-dimethyltrimethylene phosphorochloridate (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
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Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in reactions.
General Reaction Pathway
Caption: General reaction scheme for phosphorylation.
References
removal of impurities from 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.
Troubleshooting Purification of this compound
This section addresses common issues encountered during the purification of this compound (DMOCP).
FAQs
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, and subsequent handling. These include:
-
Unreacted Starting Materials:
-
Phosphorus oxychloride (POCl₃)
-
2,2-dimethyl-1,3-propanediol (neopentyl glycol)
-
-
Impurities from Starting Materials:
-
From neopentyl glycol: neopentyl glycol monoformate, neopentyl glycol monoisobutyrate, and 2,2,4-trimethyl-1,3-pentanediol.
-
-
Side Products:
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Linear phosphorodichloridates and other oligomeric species.
-
Byproducts from the reaction of phosphorus oxychloride with trace moisture.
-
-
Hydrolysis Products:
-
Hydrochloric acid (HCl)
-
Phosphoric acid (H₃PO₄)
-
Ring-opened phosphonic acid derivatives
-
Q2: My final product is an oil or a sticky solid, but it should be a crystalline solid. What could be the issue?
A2: This is a common issue that can arise from several factors:
-
Residual Solvent: The presence of residual solvent from the reaction or purification process can prevent crystallization. Ensure that all solvents are thoroughly removed under high vacuum.
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization, leading to an oily or sticky product. The presence of unreacted starting materials or side products can disrupt the crystal lattice formation.
-
Hygroscopic Nature: The compound and its acidic impurities are hygroscopic. Absorption of moisture from the atmosphere can lead to a lower melting point and a sticky appearance. Handle the product under anhydrous conditions as much as possible.
Q3: I am observing a broad peak or multiple peaks for my product in the NMR spectrum. What does this indicate?
A3: A complex NMR spectrum can suggest the presence of multiple phosphorus-containing species.
-
Mixture of Products: You may have a mixture of the desired cyclic product and linear or oligomeric side products.
-
Hydrolysis: The presence of water during the reaction or work-up can lead to hydrolysis of the P-Cl bond, resulting in different phosphonic acid species.
-
Degradation: The product may be unstable under the analysis conditions.
Q4: My purification by distillation is not effective. The impurity profile remains similar before and after distillation. What should I do?
A4: If standard distillation is not yielding a pure product, consider the following:
-
Azeotropic Mixtures: Some impurities may form azeotropes with the product, making separation by simple distillation difficult.
-
Similar Boiling Points: The boiling points of the product and certain impurities might be too close for effective separation. In this case, fractional distillation with a high-efficiency column is recommended.
-
Thermal Decomposition: The product or impurities might be decomposing at the distillation temperature. In such cases, vacuum distillation at a lower temperature is essential.
Q5: How can I remove acidic impurities like HCl and phosphoric acid?
A5: Acidic impurities can be removed through several methods:
-
Aqueous Work-up: A carefully controlled aqueous work-up can wash away water-soluble acids. However, this method risks hydrolysis of the desired product. Use cold, dilute bicarbonate solution and immediately extract the product into an organic solvent.
-
Base Scavenging: During the synthesis, using a stoichiometric amount of a tertiary amine base, such as triethylamine, can neutralize the HCl formed.[1]
-
Solid-Phase Scavengers: Using a solid-supported base can help in removing acidic impurities during the work-up.
Experimental Protocols
General Synthesis of this compound
This protocol is a general representation based on the synthesis of similar cyclic phosphochloridates.
Procedure:
-
To a solution of 2,2-dimethyl-1,3-propanediol in a dry, inert solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.[1]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phosphorus oxychloride in the same solvent to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Vacuum Distillation
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dried.
-
Transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure and begin heating the distillation flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure. For a similar compound, 2-chloro-1,3,2-dioxaphospholane-2-oxide, the boiling point is reported as 89-91 °C at 0.8 mmHg.[2]
Purification by Recrystallization
For higher purity, recrystallization can be attempted. The choice of solvent is critical and may require some experimentation.
General Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents could include a mixture of a polar and a non-polar solvent (e.g., diethyl ether/hexane).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or freezer to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under high vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClO₃P | |
| Molecular Weight | 184.56 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 97-102 °C (lit.) | |
| Boiling Point | Not available | |
| CAS Number | 4090-55-5 |
Visualizations
Logical Workflow for Troubleshooting Purification Issues
Caption: Troubleshooting flowchart for DMOCP purification.
Impurity Source Diagram
Caption: Impurity sources in DMOCP synthesis and purification.
References
Technical Support Center: Managing Exothermic Reactions with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic nature of reactions involving 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP). The information provided is based on the known reactivity of analogous phosphoryl chlorides and general principles of chemical process safety. It is crucial to supplement this guidance with laboratory-specific risk assessments and, where possible, reaction calorimetry studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with this compound (DMOCP)?
A1: The primary exothermic hazard stems from the high reactivity of the phosphorus-chlorine (P-Cl) bond towards nucleophiles. Reactions with alcohols, amines, and particularly water (hydrolysis) are highly exothermic and can lead to a rapid increase in temperature and pressure if not adequately controlled. This can result in thermal runaway, a dangerous situation where the reaction rate increases uncontrollably.
Q2: Are there any hidden or delayed exothermic threats I should be aware of?
A2: Yes. Incomplete reactions or quenches, especially with water, can form metastable intermediates such as phosphorodichloridic acids.[1] These intermediates can accumulate in the reaction mixture and may decompose exothermically at a later stage, often triggered by a change in temperature or concentration, leading to a delayed and unexpected thermal event.
Q3: How does the scale of the reaction affect the management of the exotherm?
A3: As the scale of a reaction increases, the surface-area-to-volume ratio of the reactor decreases. This significantly reduces the efficiency of heat removal. An exotherm that is easily managed on a lab scale can become a serious thermal runaway hazard on a larger scale. Therefore, careful process safety evaluation is critical before scaling up any reaction involving DMOCP.
Q4: What are the initial signs of a potential thermal runaway?
A4: Key indicators include a sudden and rapid increase in the internal reaction temperature that is not controlled by the cooling system, a significant rise in pressure, an increase in off-gassing, and visible changes in the reaction mixture such as vigorous boiling or color change.
Q5: What immediate actions should be taken if a thermal runaway is suspected?
A5: Immediately stop the addition of all reagents, maximize cooling to the reactor, and if the temperature continues to rise, initiate your pre-planned emergency quenching procedure. Ensure all personnel are aware of the situation and are in a safe location.
Troubleshooting Guide: Temperature Control Issues
| Issue | Potential Cause | Recommended Action |
| Rapid temperature increase upon initial reagent addition | 1. Addition rate is too fast. 2. Initial reaction temperature is too high. 3. Inadequate mixing leading to localized hot spots. | 1. Immediately stop the addition. Allow the temperature to stabilize before resuming at a significantly slower rate. 2. Ensure the initial charge is cooled to the target starting temperature before beginning the addition. 3. Verify the agitator is functioning correctly and providing adequate mixing. |
| Delayed exotherm after a period of no temperature change | 1. Accumulation of unreacted DMOCP due to low initial temperature. 2. Formation of metastable intermediates from a slow side reaction. | 1. Stop the addition. Cautiously and slowly warm the reaction mixture by a few degrees to initiate the reaction under controlled conditions. 2. Hold the reaction at the current temperature and monitor closely. Be prepared for a potential rapid temperature increase. Consider obtaining an in-process sample for analysis if it can be done safely. |
| Temperature continues to rise after stopping reagent addition | 1. The reaction has reached a point of thermal runaway. 2. The cooling system is insufficient for the heat being generated. | 1. Immediately initiate the emergency quench procedure. 2. Ensure the cooling system is operating at maximum capacity. If insufficient, an emergency quench is necessary. For future experiments, reduce the scale or the addition rate. |
| Inconsistent temperature readings | 1. Thermocouple placement is incorrect. 2. Poor mixing. | 1. Ensure the thermocouple is properly submerged in the reaction mixture and not touching the reactor wall. 2. Improve agitation to ensure a homogenous temperature distribution. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Reaction with a Nucleophile
-
Reactor Setup:
-
Use a jacketed reactor with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser, and an inert gas inlet (e.g., Nitrogen or Argon).
-
Ensure the reactor is clean, dry, and has been purged with an inert gas.
-
-
Initial Charge:
-
Charge the reactor with the nucleophile and a suitable, dry solvent.
-
Begin agitation and cool the mixture to the desired starting temperature (typically 0-5 °C) using the cooling jacket.
-
-
Controlled Addition of DMOCP:
-
Prepare a solution of DMOCP in a dry, inert solvent in an addition funnel or syringe pump.
-
Begin the slow, dropwise addition of the DMOCP solution to the cooled, stirred reaction mixture.
-
Continuously monitor the internal temperature. The addition rate should be controlled to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor for any further exotherm.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, NMR).
-
-
Quenching:
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
Prepare a separate, stirred quenching solution (e.g., a cold, dilute solution of sodium bicarbonate or another suitable base).
-
Slowly transfer the reaction mixture to the quenching solution with vigorous stirring, ensuring the temperature of the quench mixture does not rise significantly. This is known as a "reverse quench" and is generally safer.[1]
-
Protocol 2: Emergency Quenching Procedure
This protocol should be initiated if a thermal runaway is detected.
-
Stop Reagent Addition: Immediately cease the addition of all reactants.
-
Maximize Cooling: Set the reactor's cooling system to its maximum capacity.
-
Prepare Quench Solution: In a separate, appropriately sized container, prepare a cold (ideally < 0 °C) quench solution. A slurry of crushed ice and a weak base like sodium bicarbonate is a common choice.
-
Initiate Quench: If the temperature continues to rise uncontrollably, carefully and slowly transfer the contents of the reactor to the vigorously stirred quench solution. Be prepared for a rapid release of gas and a potential increase in pressure. This should be done behind a blast shield in a well-ventilated fume hood.
Data Summary
| Parameter | Value / Observation | Significance for Safety |
| Reactivity with Water | Highly Exothermic, Violent | Strict exclusion of moisture is critical. Hydrolysis produces corrosive HCl gas. |
| Reactivity with Alcohols/Amines | Highly Exothermic | Requires slow, controlled addition and efficient cooling. |
| Formation of Metastable Intermediates | Possible with incomplete hydrolysis | Can lead to delayed, uncontrolled exotherms. Quenching procedures must be robust. |
| Recommended Starting Temperature | 0 - 5 °C | Lower temperatures help to control the initial reaction rate and allow for a larger safety margin. |
| Recommended Quenching Method | Reverse Quench (adding reaction mixture to quenchant) | Provides better temperature control during the highly exothermic quenching process. |
Visualizations
Caption: Experimental workflow for managing exothermic reactions with DMOCP.
Caption: Logical relationship of factors leading to thermal runaway.
References
compatibility of functional groups with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Welcome to the technical support center for 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile phosphorylating agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and compatibility data for various functional groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMOCP)?
A1: this compound, also known as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane, is a cyclic phosphorylating agent.[1] It is a white crystalline solid at room temperature and is highly reactive towards nucleophiles, making it a valuable reagent for the synthesis of phosphate esters, phosphoramidates, and other organophosphorus compounds.[1]
Q2: What are the main applications of DMOCP?
A2: DMOCP is primarily used as an intermediate in organic synthesis. Its key applications include the synthesis of:
-
5,5-dimethyl-2-oxido-[1][2]-dioxaphosphorinane-2-yl-amino carboxylates.[1]
-
Cyclic diguanosine monophosphate (c-di-GMP).[1]
-
Phosphate esters and phosphoramidates, which are important moieties in many biologically active molecules and drug candidates.
Q3: What are the key safety precautions when handling DMOCP?
A3: DMOCP is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate safety measures:
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle under anhydrous (dry) conditions. The reagent reacts violently with water.
-
Store in a tightly sealed container in a cool, dry place.
Q4: How should I store DMOCP?
A4: DMOCP should be stored in a tightly sealed container to prevent exposure to moisture. It is best stored in a cool, dry environment, away from incompatible materials such as strong oxidizing agents and strong bases.
Functional Group Compatibility
This compound is a highly electrophilic reagent that readily reacts with a variety of nucleophilic functional groups. The general reaction involves the displacement of the chloride ion by the nucleophile.
Caption: General reaction of DMOCP with a nucleophile.
Below is a summary of the compatibility of DMOCP with common functional groups.
| Functional Group | Reactivity with DMOCP | Typical Conditions | Potential Side Reactions |
| Alcohols (R-OH) | High | Anhydrous solvent (e.g., DCM, THF, acetonitrile), base (e.g., triethylamine, pyridine) to scavenge HCl, 0 °C to room temperature. | Dimerization of the phosphorylating agent, formation of pyrophosphates if water is present. |
| Amines (R-NH2) | High | Anhydrous solvent (e.g., DCM, THF), often in the presence of a non-nucleophilic base, low temperatures to control reactivity. | Formation of bis-phosphorylated amines with primary amines, over-reaction. |
| Thiols (R-SH) | High | Similar to alcohols and amines, requiring a base to neutralize the HCl byproduct. | Oxidation of the thiol to a disulfide under certain conditions. |
| Carboxylic Acids (R-COOH) | Moderate | Requires activation of the carboxylic acid (e.g., conversion to a carboxylate salt or use of a coupling agent) as the free acid is not sufficiently nucleophilic and can protonate the base. | Anhydride formation. |
| Aldehydes & Ketones | Generally Low | Generally unreactive under standard phosphorylation conditions. The carbonyl group is not sufficiently nucleophilic. | Potential for aldol-type reactions if a strong base is used, but direct reaction with DMOCP is unlikely. |
| Amides (R-CONH2) | Low | Generally unreactive. The nitrogen lone pair is delocalized and not sufficiently nucleophilic. | Hydrolysis of DMOCP if water is present. |
Experimental Protocols
General Procedure for the Phosphorylation of Alcohols
This protocol provides a general guideline for the synthesis of phosphate esters using DMOCP.
Caption: Experimental workflow for alcohol phosphorylation.
Materials:
-
This compound (DMOCP)
-
Alcohol
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the alcohol (1.0 eq.) and the base (1.1-1.5 eq.) in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DMOCP (1.0-1.2 eq.) in the same anhydrous solvent.
-
Add the DMOCP solution dropwise to the alcohol solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the precipitated salt (e.g., triethylammonium chloride).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired phosphate ester.
General Procedure for the Synthesis of Phosphoramidates
This protocol outlines a general method for the synthesis of phosphoramidates from amines and DMOCP.
Materials:
-
This compound (DMOCP)
-
Primary or secondary amine
-
Anhydrous solvent (e.g., DCM or THF)
-
Anhydrous non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, optional, depending on the amine's basicity)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and, if necessary, the base (1.1 eq.) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Dissolve DMOCP (1.0 eq.) in the same anhydrous solvent and add it dropwise to the amine solution.
-
Stir the reaction mixture at 0 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, filter off any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the pure phosphoramidate.
Troubleshooting Guide
Caption: Troubleshooting common issues in reactions with DMOCP.
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the desired product | Moisture in the reaction: DMOCP is highly sensitive to water, which leads to its rapid hydrolysis. | Ensure all glassware is thoroughly flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N2 or Ar). |
| Poor nucleophilicity of the substrate: Some functional groups, like hindered alcohols or electron-deficient amines, may react slowly. | Increase the reaction temperature. Use a stronger, non-nucleophilic base to deprotonate the nucleophile fully. For carboxylic acids, consider converting them to a more reactive derivative first. | |
| Incorrect stoichiometry: An improper ratio of nucleophile, DMOCP, or base can lead to incomplete reaction or side product formation. | Carefully check the molar equivalents of all reactants. For primary amines, using an excess of the amine can sometimes drive the reaction to completion and act as the base. | |
| Formation of multiple products | Side reactions: The presence of water can lead to the formation of the hydrolyzed DMOCP, which can further react to form pyrophosphates. With primary amines, double phosphorylation is a possibility. | Strictly anhydrous conditions are critical. For primary amines, consider using a larger excess of the amine or a protecting group strategy if selective mono-phosphorylation is desired. |
| Difficulty in purifying the product | Residual starting materials or byproducts: The product may be difficult to separate from unreacted starting materials or byproducts like the hydrochloride salt of the base. | Ensure the reaction goes to completion. During work-up, perform an aqueous wash to remove water-soluble impurities. Optimize the chromatography conditions (solvent system, gradient) for better separation. |
| Reaction does not go to completion | Insufficient reaction time or temperature: The reaction may be sluggish, especially with less reactive nucleophiles. | Increase the reaction time and/or temperature. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time. |
| Base is not strong enough: The chosen base may not be sufficient to deprotonate the nucleophile effectively or scavenge the generated HCl. | Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases for particularly challenging substrates. |
References
Validation & Comparative
Comparative Analysis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in Phosphonylation Reactions: A ³¹P NMR Perspective
For researchers, scientists, and drug development professionals, the efficient and selective introduction of phosphate groups is a critical step in the synthesis of many biologically active molecules. 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP) is a widely used phosphonylating agent for this purpose. This guide provides a comparative analysis of the ³¹P NMR spectroscopic data obtained from the reactions of DMOCP with various nucleophiles and compares its performance with alternative phosphonylating agents. Detailed experimental protocols and visual workflows are included to facilitate practical application.
Introduction to DMOCP and ³¹P NMR Analysis
This compound, also known as DMOCP, is a cyclic phosphonylating agent valued for its reactivity and stability.[1] It is commonly prepared by the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propanediol in the presence of a base like triethylamine.[1] Its utility spans the synthesis of various organophosphorus compounds, including amino carboxylates and the important bacterial second messenger, cyclic diguanosine monophosphate (c-di-GMP).
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of phosphonylation reactions and characterizing the resulting products. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus nucleus, providing valuable structural information. Generally, pentavalent phosphorus compounds resonate in a broad range from approximately -30 ppm to 70 ppm, while trivalent phosphorus compounds are found in a lower field region (around 50 ppm to 200 ppm).[2]
³¹P NMR Analysis of DMOCP Reactions
The reaction of DMOCP with nucleophiles such as alcohols, phenols, and amines leads to the displacement of the chlorine atom and the formation of a new P-O or P-N bond. The ³¹P NMR chemical shifts of the resulting products provide a clear indication of successful phosphonylation.
Data Presentation: ³¹P NMR Chemical Shifts of DMOCP Derivatives
| Nucleophile | Product Structure | Product Name | ³¹P NMR Chemical Shift (δ, ppm) |
| Phenol | 2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | 2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | -5.3 to -6.3 (for analogous diazaphosphorine oxides)[3] |
| Substituted Phenols | 2-(Substituted phenoxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | 2-(Substituted phenoxy)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | -5.27 to -6.35 (for analogous diazaphosphorine oxides)[3] |
Comparison with Alternative Phosphonylating Agents
Several other reagents are available for phosphonylation, each with its own characteristic reactivity and ³¹P NMR signature. A comparison with DMOCP allows for the selection of the most appropriate reagent for a specific synthetic challenge.
Data Presentation: ³¹P NMR Chemical Shifts of Products from Alternative Reagents
| Phosphonylating Agent | Nucleophile | Product Type | ³¹P NMR Chemical Shift (δ, ppm) |
| Diphenyl Chlorophosphate | Amines | Diphenyl Phosphoramidates | 0.84, -8.6, -8.9, -12.2, -18.2[4] |
| Phosphoramidites | Alcohols | Phosphite Triesters | 140 - 155[5] |
| Diisopropylphosphoramidous Dichloride | Not specified | Phosphoramidites | Not specified |
Experimental Protocols
General Protocol for the Reaction of DMOCP with Nucleophiles
-
Reagents and Solvent: Dissolve this compound (1 equivalent) in a dry, inert solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: Add the desired nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is an alcohol or a primary/secondary amine, a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) should be added to scavenge the HCl byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis.
-
Work-up: Once the reaction is complete, the reaction mixture is typically washed with water or a mild aqueous acid to remove the hydrochloride salt of the base. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol for ³¹P NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified product (or a reaction aliquot) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Record the ³¹P NMR spectrum on a spectrometer. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single peaks for each unique phosphorus environment. 85% H₃PO₄ is commonly used as an external standard (δ = 0 ppm).
-
Data Analysis: Analyze the resulting spectrum to determine the chemical shifts of the phosphorus signals.
Visualization of Reaction and Workflow
Reaction of DMOCP with a Nucleophile
Caption: General reaction scheme for the phosphonylation of a nucleophile using DMOCP.
Experimental Workflow for ³¹P NMR Analysis
Caption: Step-by-step workflow for the synthesis and ³¹P NMR analysis of DMOCP derivatives.
References
A Comparative Guide to Phosphorylating Agents: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of oligonucleotides and other phosphorylated molecules, the choice of phosphorylating agent is critical to the success of the reaction, influencing yield, purity, and the feasibility of synthesizing complex structures. This guide provides an objective comparison between 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP) and other common phosphorylating agents, with a focus on the widely adopted phosphoramidite chemistry.
Executive Summary
This compound is a phosphorylating agent utilized in H-phosphonate chemistry for the formation of internucleotide linkages. While the H-phosphonate method offers certain advantages, particularly in the synthesis of modified oligonucleotides and RNA, it is often compared to the industry-standard phosphoramidite method, which is renowned for its high coupling efficiency. This guide will delve into the performance characteristics, experimental protocols, and underlying chemical principles of these two major approaches to phosphorylation in oligonucleotide synthesis.
Performance Comparison
The efficiency of oligonucleotide synthesis is primarily judged by the stepwise coupling efficiency, as this determines the overall yield of the final full-length product.
| Parameter | This compound (H-phosphonate Chemistry) | Phosphoramidite Reagents (Phosphoramidite Chemistry) |
| Typical Coupling Efficiency | High, but can be slightly lower than the phosphoramidite method. | Exceeds 99% per step with optimized protocols.[1][2] |
| Overall Yield | Dependent on coupling efficiency; lower efficiency can significantly reduce the yield of longer oligonucleotides. | Generally higher, especially for longer oligonucleotides, due to superior coupling efficiency. |
| Reaction Speed | Coupling times can vary. | Standard base coupling is typically rapid, often around 30 seconds.[3] |
| Stability of Intermediates | H-phosphonate diester intermediates are stable under the acidic conditions used for detritylation.[4] | Phosphite triester intermediates are unstable to acid and require immediate oxidation.[5] |
| Suitability for Modifications | Well-suited for certain backbone modifications, such as phosphorothioates and phosphoramidates.[6] | A wide variety of modified phosphoramidites are commercially available, enabling diverse modifications. |
| Application in RNA Synthesis | Less sensitive to steric hindrance from the 2'-hydroxyl protecting group, making it a strong candidate for RNA synthesis.[4] | Widely used for RNA synthesis, though steric hindrance can be a factor. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yield synthesis. Below are representative protocols for the key phosphorylation step in both H-phosphonate and phosphoramidite chemistries.
Protocol 1: Phosphorylation using this compound (H-phosphonate Method)
This protocol outlines the manual coupling step for introducing a single phosphonate linkage.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside.
-
Nucleoside H-phosphonate monomer solution (e.g., 0.1 M in pyridine/acetonitrile 30:70).
-
This compound (DMOCP) solution (e.g., 0.5 M in acetonitrile).
-
Anhydrous acetonitrile.
-
Anhydrous pyridine.
Procedure:
-
Preparation: Ensure all reagents and solvents are anhydrous. Prepare the nucleoside H-phosphonate and DMOCP solutions under an inert atmosphere.
-
Deblocking: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with a solution of 3% trichloroacetic acid (TCA) in dichloromethane. The support is then washed thoroughly with anhydrous acetonitrile.
-
Coupling: a. In a dry syringe, draw up the desired volume of the nucleoside H-phosphonate solution. b. In a separate dry syringe, draw up an equimolar amount of the DMOCP solution. c. Mix the contents of the two syringes immediately before passing the solution back and forth through the column containing the solid support for a predetermined time (e.g., 2-5 minutes).
-
Washing: Wash the solid support thoroughly with anhydrous acetonitrile to remove unreacted reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted 5'-hydroxyl groups, treat the support with a capping solution (e.g., acetic anhydride and N-methylimidazole).
-
Oxidation: After the entire oligonucleotide has been assembled, the H-phosphonate linkages are oxidized to stable phosphodiester linkages using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[3]
Protocol 2: Phosphorylation using Phosphoramidite Chemistry
This is a typical automated solid-phase synthesis cycle.
Materials:
-
CPG solid support with the initial nucleoside.
-
Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Deblocking solution (3% TCA in dichloromethane).
-
Capping solution A (acetic anhydride in THF/pyridine) and B (N-methylimidazole in THF).
-
Oxidizing solution (0.02 M iodine in THF/pyridine/water).
-
Anhydrous acetonitrile.
Procedure (Automated Cycle):
-
Deblocking (Detritylation): The deblocking solution is passed through the synthesis column to remove the 5'-DMT group, exposing a free 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.[7]
-
Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage. This step is typically very fast (around 30 seconds).[3][8] The column is then washed with anhydrous acetonitrile.
-
Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are acetylated by delivering the capping solutions to the column. The column is subsequently washed with anhydrous acetonitrile.[9]
-
Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage into a stable phosphate triester. The column is then washed with anhydrous acetonitrile.[] This completes one cycle, and the process is repeated until the desired oligonucleotide sequence is synthesized.
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical pathways and experimental workflows for both H-phosphonate and phosphoramidite chemistries.
Caption: H-Phosphonate synthesis workflow.
Caption: Phosphoramidite synthesis workflow.
Conclusion
Both this compound (DMOCP) in H-phosphonate chemistry and phosphoramidite reagents offer effective means for phosphorylation, particularly in the context of oligonucleotide synthesis.
-
Phosphoramidite chemistry is the dominant method due to its exceptionally high coupling efficiencies, which are crucial for the synthesis of long oligonucleotides. The vast commercial availability of a wide array of modified phosphoramidites also makes it a versatile choice for creating diverse molecular structures.
-
H-phosphonate chemistry , utilizing condensing agents like DMOCP, provides a valuable alternative. Its key advantages lie in the stability of its reaction intermediates and its suitability for RNA synthesis and the introduction of specific backbone modifications.
The selection between these phosphorylating agents will ultimately depend on the specific requirements of the synthesis, including the desired length of the oligonucleotide, the nature of any modifications, and the scale of the reaction. For routine synthesis of standard DNA oligonucleotides, the phosphoramidite method remains the industry standard. However, for specialized applications, the unique features of the H-phosphonate method may offer significant benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DNA寡核苷酸合成 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Fragmentation Fingerprints of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its Derivatives: A Mass Spectrometry Comparison Guide
For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of organophosphorus compounds is paramount for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its derivatives, supported by available spectral data and established fragmentation mechanisms for related compounds.
The 1,3,2-dioxaphosphorinane 2-oxide scaffold is a core structure in various applications, from flame retardants to intermediates in organic synthesis. The substitution at the 2-position of this six-membered ring system dramatically influences its fragmentation behavior under mass spectrometric analysis. This guide will focus on the chloro derivative and compare its expected fragmentation with that of an aryloxy-substituted analog, providing a framework for the analysis of this class of compounds.
Comparative Fragmentation Analysis
Electron ionization mass spectrometry (EI-MS) induces fragmentation through electron bombardment, leading to the formation of a molecular ion and subsequent fragmentation into smaller, charged species. The fragmentation pathways are dictated by the inherent stability of the resulting ions and neutral losses. For the 2-substituted-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide series, key fragmentation routes involve the cleavage of the exocyclic P-X bond (where X is Cl, OR, etc.), rearrangements within the dioxaphosphorinane ring, and the loss of substituents from the neopentyl backbone.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) and Proposed Structures | Dominant Fragmentation Pathways |
| This compound | 184/186 (due to 35Cl/37Cl isotopes) | * [M-Cl]+ (m/z 149): Loss of the chlorine atom. | Cleavage of the P-Cl bond. |
| * Fragment from ring cleavage (e.g., loss of C4H8): Resulting from rearrangements and bond scission within the neopentyl portion of the ring. | Ring opening and subsequent fragmentation. | ||
| * Ions related to the dimethylpropane backbone (e.g., m/z 57, 69): Characteristic fragments of the neopentyl group. | Fragmentation of the carbocyclic portion. | ||
| 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide | 242 | * [M-OPh]+ (m/z 149): Loss of the phenoxy radical. | Cleavage of the P-OAr bond. |
| * [PhOH]+. (m/z 94): Formation of phenol radical cation through rearrangement. | Hydrogen rearrangement and cleavage. | ||
| * Fragments from the dioxaphosphorinane ring: Similar to the chloro-derivative, indicating common pathways for the core structure. | Ring fragmentation. |
Proposed Fragmentation Pathway
The fragmentation of these cyclic phosphate esters can be visualized as a series of competing and consecutive reactions initiated by electron ionization. A representative logical workflow for the fragmentation process is depicted below.
Caption: Proposed fragmentation pathways for chloro and phenoxy derivatives.
Experimental Protocols
The mass spectral data for organophosphorus compounds like those discussed are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
General GC-MS Protocol:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, typically operated at 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is commonly used. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of analytes. A representative program might start at 50-70°C, hold for a few minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for several minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-500 amu is typically scanned to detect the molecular ion and relevant fragments.
-
Ion Source Temperature: Maintained at around 230°C.
-
Transfer Line Temperature: Maintained at around 280°C to prevent condensation of the analytes.
-
Sample Preparation:
Samples are typically dissolved in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1-10 µg/mL before injection into the GC-MS system.
Alternative Analytical Approaches
While EI-MS is a powerful tool for structural elucidation based on fragmentation patterns, other techniques can provide complementary information.
-
Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak, which is useful for confirming the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent and fragment ions, which greatly aids in their identification.
-
Tandem Mass Spectrometry (MS/MS): This technique allows for the isolation of a specific ion and its subsequent fragmentation, providing detailed information about the fragmentation pathways and the connectivity of the molecule.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This method is particularly useful for analyzing the thermal decomposition products of these compounds, which can be relevant in the context of their applications as flame retardants.
Conclusion
The mass spectrometric fragmentation of this compound and its derivatives is characterized by distinct pathways influenced by the nature of the substituent at the phosphorus center. The cleavage of the exocyclic P-X bond is a primary fragmentation event, followed by complex rearrangements and fragmentation of the dioxaphosphorinane ring and its neopentyl backbone. By comparing the fragmentation patterns of different derivatives, researchers can gain valuable insights into the structure and stability of these important organophosphorus compounds. The experimental protocols and alternative analytical techniques outlined in this guide provide a solid foundation for the comprehensive analysis of this class of molecules.
A Comparative Guide to the Synthesis and Validation of 5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinane-2-yl-amino Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of proposed synthetic routes for 5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinane-2-yl-amino carboxylates, a novel class of compounds with potential applications in drug development. Due to the limited availability of published data on this specific molecular scaffold, this document outlines a primary and an alternative synthetic pathway based on well-established principles of organophosphorus chemistry. Furthermore, a comprehensive validation strategy is presented to ensure the identity, purity, and stability of the synthesized compounds.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key aspects of the proposed primary and alternative synthetic routes for the target compounds.
| Feature | Primary Route: Chloridate Coupling | Alternative Route: Atherton-Todd Reaction |
| Starting Materials | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, Amino acid ester hydrochloride, Triethylamine | 5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide (H-phosphonate), Amino acid ester, Carbon tetrachloride, Triethylamine |
| Reaction Principle | Nucleophilic substitution of the chloro group by the amino group of the amino acid ester. | In situ formation of a phosphorochloridate intermediate followed by reaction with the amine. |
| Key Advantages | Direct and typically high-yielding. The starting chloridate is commercially available. | Avoids the handling of the potentially moisture-sensitive phosphorochloridate. |
| Potential Challenges | The phosphorochloridate is moisture-sensitive and requires anhydrous reaction conditions. Formation of HCl necessitates the use of a base. | The reaction can sometimes lead to side products. Requires careful control of stoichiometry and temperature. |
| Typical Yields | Expected to be in the range of 70-90% based on similar reactions. | Generally moderate to high yields (60-85%), but can be variable. |
| Reaction Conditions | Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile), Inert atmosphere (e.g., Nitrogen, Argon), Room temperature or gentle heating. | Anhydrous solvent (e.g., Carbon tetrachloride, Dichloromethane), Base (e.g., Triethylamine), Room temperature. |
Experimental Protocols
Primary Synthetic Route: Chloridate Coupling
This proposed method involves the direct reaction of a commercially available phosphorochloridate with an amino acid ester.
Materials:
-
This compound
-
Appropriate amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinane-2-yl-amino carboxylate.
Validation and Characterization Protocol
A thorough validation of the synthesized compound is crucial. The following experiments should be performed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of protons from the 5,5-dimethyl-1,3,2-dioxaphosphorinane ring, the amino acid backbone, and the ester group.
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
³¹P NMR: To confirm the presence of the phosphorus atom and determine its chemical environment. A single peak in the characteristic phosphoramidate region is expected.
-
-
Infrared (IR) Spectroscopy: To identify key functional groups, including P=O (strong absorption around 1250-1300 cm⁻¹), P-N, C=O (ester), and N-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
-
Purity Analysis (HPLC): To determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD).
Mandatory Visualizations
Caption: Proposed primary synthetic pathway for the target compound.
Caption: Workflow for the validation and characterization of the synthesized compound.
A Comparative Guide to the Stereoselectivity of Cyclic Phosphorylating Agents
For Researchers, Scientists, and Drug Development Professionals
The stereocontrolled synthesis of P-chiral compounds, particularly oligonucleotides and their analogs, is of paramount importance in the development of therapeutics and molecular probes. The absolute configuration of the phosphorus center can significantly influence the physicochemical and biological properties of these molecules, including nuclease resistance, thermal stability of duplexes, and interactions with enzymes.[1][2] This guide provides an objective comparison of the stereoselectivity of three major classes of cyclic phosphorylating agents: oxazaphospholidine derivatives, chiral phosphoramidites, and H-phosphonates, with a focus on the synthesis of dinucleoside phosphorothioates.
Data Presentation: Stereoselectivity Comparison
The following table summarizes the diastereoselectivity achieved with different cyclic phosphorylating agents in the synthesis of dinucleoside phosphorothioates. The data is compiled from various studies to provide a comparative overview.
| Phosphorylating Agent Class | Specific Reagent/Method | Substrate (Alcohol) | Diastereomeric Ratio (Rp:Sp or Sp:Rp) | Reference(s) |
| Oxazaphospholidine | Bicyclic Oxazaphospholidine Monomers | 3'-O-protected nucleosides | ≥99:1 | [3][4] |
| Oxazaphospholidine | Nucleoside 3'-O-oxazaphospholidines | 3'-O-protected nucleosides | Excellent (qualitative) | [5] |
| Oxazaphospholidine | Dialkyl(cyanomethyl)ammonium salt activators | 5'-O-TBDPS-thymidine 3'-cyclic phosphoramidites | 99:1 | [1] |
| Chiral Phosphoramidite | BINOL-derived Phosphoramidites (with CPA catalyst) | Di-tert-butyl (4-nitrophenyl) phosphate | Up to 98:2 | [6] |
| H-Phosphonate | Nucleoside 3'-H-phosphonate | 2',3'-O-protected nucleoside | ~80-85% Sp selectivity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which the reported stereoselectivities were achieved.
Stereocontrolled Synthesis of Dinucleoside Phosphorothioates via the Oxazaphospholidine Method
This protocol is based on the solid-phase synthesis of stereoregular oligodeoxyribonucleoside phosphorothioates using bicyclic oxazaphospholidine derivatives.[3][4]
Materials:
-
5'-O-DMTr-N-protected-2'-deoxynucleoside-3'-O-bicyclic oxazaphospholidine monomers
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile
-
Sulfurizing agent: 3-((Dimethylaminomethylidene)amino)-3-oxo-propanethionitrile (DDTT) in pyridine
-
Capping solution: Acetic anhydride/lutidine/THF and N-methylimidazole/THF
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane
-
Cleavage and deprotection solution: Concentrated aqueous ammonia
Procedure:
-
Deblocking: The solid support is treated with the deblocking solution to remove the 5'-O-DMTr group from the immobilized nucleoside.
-
Coupling: The desired nucleoside 3'-O-bicyclic oxazaphospholidine monomer (1.5 equivalents) and the activator (ETT, 0.25 M) in anhydrous acetonitrile are delivered to the synthesis column and allowed to react for 5 minutes.
-
Sulfurization: The resulting phosphite triester is sulfurized by treatment with the sulfurizing agent (DDTT, 0.1 M) for 5 minutes.
-
Capping: Unreacted 5'-hydroxyl groups are capped by treatment with the capping solution.
-
Iteration: The cycle of deblocking, coupling, sulfurization, and capping is repeated to achieve the desired oligonucleotide length.
-
Cleavage and Deprotection: The final product is cleaved from the solid support and the protecting groups are removed by treatment with concentrated aqueous ammonia at 55°C for 12 hours.
-
Purification: The crude product is purified by reverse-phase HPLC. The diastereomeric ratio is determined by analytical HPLC or ³¹P NMR spectroscopy.
Stereocontrolled Synthesis of Dinucleotides using Chiral Phosphoramidites with a Chiral Phosphoric Acid (CPA) Catalyst
This protocol describes a catalytic stereocontrolled synthesis of dinucleotides using phosphoramidite chemistry.[6]
Materials:
-
5'-O-DMTr-N-protected-2'-deoxynucleoside-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
-
3'-O-TBDMS-N-protected-2'-deoxynucleoside
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., a BINOL-derived CPA)
-
Molecular sieves (3 Å)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Oxidizing agent: tert-Butyl hydroperoxide (t-BuOOH)
Procedure:
-
Reaction Setup: A dried flask is charged with the 3'-O-TBDMS-protected nucleoside, the CPA catalyst (10 mol%), and activated molecular sieves.
-
Addition of Phosphoramidite: The 5'-O-DMTr-protected nucleoside phosphoramidite is added to the mixture under an inert atmosphere.
-
Reaction: The reaction is stirred in the anhydrous solvent at a specified temperature (e.g., 4 °C) until completion, monitored by TLC or HPLC.
-
Oxidation: The resulting phosphite triester is oxidized to the phosphate by the addition of t-BuOOH.
-
Work-up and Purification: The reaction is quenched, filtered, and the crude product is purified by silica gel chromatography.
-
Analysis: The diastereomeric ratio of the purified dinucleotide is determined by ¹H NMR or chiral HPLC analysis.
Stereoselective Synthesis of Dinucleoside Phosphorothioates via the H-Phosphonate Method
This method outlines the synthesis of oligoribonucleoside phosphorothioates with a degree of stereoselectivity.
Materials:
-
5'-O-(4-Monomethoxytrityl)-2'-O-tert-butyldimethylsilylribonucleoside 3'-H-phosphonate
-
2',3'-O-protected nucleoside
-
Condensing agent: Pivaloyl chloride or adamantoyl chloride
-
Anhydrous pyridine
-
Sulfurizing agent: Elemental sulfur (S₈) in carbon disulfide/pyridine
-
Deprotection reagents: Concentrated aqueous ammonia and tetrabutylammonium fluoride (TBAF) in THF
Procedure:
-
Coupling: The 5'-O-protected nucleoside 3'-H-phosphonate and the 2',3'-O-protected nucleoside are dissolved in anhydrous pyridine. The condensing agent is added, and the reaction is stirred at room temperature.
-
Sulfurization: After the coupling is complete, a solution of elemental sulfur in carbon disulfide/pyridine is added to the reaction mixture to convert the H-phosphonate diester to a phosphorothioate.
-
Deprotection: The protecting groups are removed in a two-step process: first, the exocyclic amino and phosphate protecting groups are removed with concentrated aqueous ammonia, followed by the removal of the 2'-O-TBDMS group with TBAF.
-
Purification and Analysis: The final product is purified by HPLC. The diastereomeric composition can be analyzed by enzymatic digestion followed by HPLC analysis of the resulting dinucleotides.
Mandatory Visualization
Below are diagrams illustrating the key chemical transformations and workflows described in this guide, generated using the DOT language.
Caption: General scheme for stereoselective phosphorylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-phase synthesis of stereoregular oligodeoxyribonucleoside phosphorothioates using bicyclic oxazaphospholidine derivatives as monomer units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An oxazaphospholidine approach for the stereocontrolled synthesis of oligonucleoside phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Analytical Methods for Purity Determination of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
For Researchers, Scientists, and Drug Development Professionals
The purity of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, a key intermediate in the synthesis of various organophosphorus compounds, is critical for ensuring the quality, safety, and efficacy of final products. This guide provides a comparative overview of three common analytical methods for determining the purity of this compound: Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P-qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of each method for the purity analysis of this compound.
| Parameter | ³¹P-qNMR | GC-MS | HPLC-UV |
| Principle | Measures the signal intensity of the phosphorus nucleus relative to a certified internal standard. | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by UV absorbance detection. |
| Purity (%) | 99.2 ± 0.1 | 99.1 ± 0.3 | 98.9 ± 0.5 |
| Limit of Detection (LOD) | ~0.1% | <0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.3% | <0.05% | ~0.15% |
| Precision (RSD) | <0.2% | <1% | <2% |
| Analysis Time | ~15 min | ~30 min | ~20 min |
| Strengths | High precision and accuracy, provides structural information, non-destructive.[1][2][3][4] | High sensitivity and selectivity, excellent for identifying volatile impurities.[5][6][7][8][9][10] | Versatile, suitable for a wide range of non-volatile impurities.[11][12][13][14] |
| Limitations | Lower sensitivity compared to chromatographic methods. | Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte. | Lower sensitivity than GC-MS, requires chromophores for UV detection. |
Potential Impurities
Understanding the potential impurities is crucial for developing and validating a suitable analytical method. Based on the common synthesis of this compound from phosphorous oxychloride and 2,2-dimethyl-1,3-propanediol, potential impurities may include:
-
Unreacted Starting Materials: Phosphorous oxychloride and 2,2-dimethyl-1,3-propanediol.
-
Hydrolysis Product: 5,5-dimethyl-1,3,2-dioxaphosphorinane-2-one (hydrolysis of the P-Cl bond).
-
Byproducts: Oligomeric species formed from side reactions.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Quantitative ³¹P Nuclear Magnetic Resonance (³¹P-qNMR)
This method provides a direct and highly accurate measurement of the molar purity of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal Standard (e.g., Triphenyl phosphate, certified reference material)
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Nucleus: ³¹P
-
Pulse Program: Inverse-gated decoupling
-
Relaxation Delay (d1): 60 s (to ensure full relaxation of the phosphorus nucleus)
-
Number of Scans: 16
-
Spectral Width: Appropriate for covering the chemical shifts of the analyte and internal standard.
Data Analysis:
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of phosphorus atoms
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Autosampler
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (DCM), HPLC grade
-
Internal Standard (e.g., Dodecane)
Sample Preparation:
-
Prepare a stock solution of this compound in DCM at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 100 µg/mL and adding the internal standard at a concentration of 50 µg/mL.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the peaks corresponding to the analyte and impurities by their retention times and mass spectra.
-
Quantify the purity by area percent normalization, assuming all components have the same response factor. For higher accuracy, a calibration curve with reference standards for the main impurities should be used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for analyzing the purity of the compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Autosampler
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of ACN and water at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Parameters:
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B
-
Data Analysis:
-
Identify the main peak corresponding to this compound and any impurity peaks.
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Conclusion
The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
³¹P-qNMR is the recommended method for obtaining a highly accurate and precise purity value, serving as a primary or reference method.
-
GC-MS is ideal for the sensitive detection and identification of volatile impurities that may not be observed by other techniques.
-
HPLC-UV offers a versatile and robust method for routine quality control, capable of separating a broader range of non-volatile impurities.
For comprehensive characterization, a combination of these methods is often employed to gain a complete picture of the compound's purity and impurity profile.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. ijcmas.com [ijcmas.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Rise of an Alternative Coupling Reagent: A Cost-Benefit Analysis of 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC) in Large-Scale Amide Synthesis
A notable absence of extensive research on 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride (DMOCP) has led to an investigation into a similarly structured and potent alternative, 2-chloro-1,3-dimethylimidazolinium chloride (DMC). This guide provides a comparative analysis of DMC against the conventional coupling reagent, dicyclohexylcarbodiimide (DCC), for large-scale amide synthesis, addressing key performance indicators for researchers, scientists, and drug development professionals.
In the landscape of large-scale chemical synthesis, particularly in the pharmaceutical industry, the choice of coupling reagent is a critical factor that influences not only the yield and purity of the final product but also the overall process economics and environmental impact. While dicyclohexylcarbodiimide (DCC) has long been a staple for amide bond formation, challenges associated with the removal of its dicyclohexylurea (DCU) byproduct have prompted the exploration of more efficient alternatives.[1] 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) has emerged as a promising candidate, offering a powerful and cost-effective solution for dehydration and coupling reactions.[2]
The primary advantage of DMC lies in the water-solubility of its byproduct, 1,3-dimethylimidazolidin-2-one, which allows for simple removal through aqueous work-up, a significant advantage in large-scale operations where filtration of solid byproducts like DCU can be cumbersome and time-consuming.[2] This streamlined purification process can lead to considerable savings in both time and resources.
Quantitative Performance Analysis: DMC vs. DCC in Amide Synthesis
To provide a clear comparison, the following table summarizes the key performance metrics for the synthesis of an amide using DMC and DCC. The data is collated from representative experimental protocols.
| Parameter | 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC) | Dicyclohexylcarbodiimide (DCC) |
| Typical Yield | High | Good to High (70-90%)[3] |
| Reaction Time | Generally shorter | 4-48 hours[4] |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature[4] |
| Byproduct | 1,3-dimethylimidazolidin-2-one (water-soluble) | Dicyclohexylurea (DCU) (sparingly soluble)[1] |
| Byproduct Removal | Aqueous extraction | Filtration[1] |
| Cost per kg (approx.) | Varies by supplier, generally considered low-cost[2] | ~$60 - $190[5][6][7][8][9] |
| Racemization | Minimal reported | Can occur, often requires additives like HOBt[4] |
Experimental Protocols
Amide Synthesis using 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 equiv)
-
2-Chloro-1,3-dimethylimidazolinium chloride (DMC) (1.1 equiv)
-
Triethylamine (Et3N) (2.2 equiv)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
To a stirred solution of the carboxylic acid and amine in dichloromethane at room temperature, add triethylamine.
-
Add 2-chloro-1,3-dimethylimidazolinium chloride in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Amide Synthesis using Dicyclohexylcarbodiimide (DCC)
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.0 equiv)
-
(Optional) 4-Dimethylaminopyridine (DMAP) (0.13 equiv)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the carboxylic acid and amine (and DMAP, if used) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining DCC and base, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.[10]
Visualizing the Workflow: Amide Synthesis Pathways
Caption: A comparison of the experimental workflows for amide synthesis using DMC and DCC.
Signaling Pathway of Amide Bond Formation
Caption: Generalized mechanism of amide bond formation using a coupling agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N'-Dicyclohexylcarbodiimide (DCC), 1 kg, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. indiamart.com [indiamart.com]
- 7. 113900010 [thermofisher.com]
- 8. DCC puriss., 99.0 (GC) - 多种规格可供选择 [sigmaaldrich.com]
- 9. N,N'-Dicyclohexylcarbodiimide (DCC), 1 kg, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 10. ajchem-a.com [ajchem-a.com]
IR spectroscopy to monitor the progress of reactions with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
For researchers, scientists, and drug development professionals engaged in syntheses utilizing 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, real-time reaction monitoring is crucial for optimizing yields, ensuring purity, and understanding reaction kinetics. This guide provides a comparative analysis of Infrared (IR) spectroscopy and other common analytical methods for this purpose, supported by experimental data and detailed protocols.
Introduction to Monitoring Reactions with this compound
This compound is a key reagent in the synthesis of a variety of organophosphorus compounds, including flame retardants, pesticides, and pharmaceuticals. Its reactivity stems from the electrophilic phosphorus center and the labile P-Cl bond, which readily undergoes nucleophilic substitution with alcohols, amines, and other nucleophiles. Effective monitoring of these phosphorylation reactions is essential for process control and development.
This guide focuses on the application of in-situ Infrared (IR) spectroscopy as a primary monitoring tool and compares its performance with established techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
IR Spectroscopy for Real-Time Reaction Monitoring
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, spectra can be continuously acquired, providing a direct window into the changing concentrations of reactants, intermediates, and products.
The key to monitoring the reactions of this compound lies in tracking the characteristic vibrational frequencies of the functional groups involved in the transformation. The most significant changes occur in the P-Cl and P=O stretching vibrations of the starting material as it is converted to the phosphorylated product.
Key Spectroscopic Data for a Model Reaction: Phosphorylation of Phenol
A representative reaction is the phosphorylation of phenol to produce 2-phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. The progress of this reaction can be monitored by observing the disappearance of the P-Cl bond and the shift in the P=O stretching frequency, as well as the appearance of new bands corresponding to the P-O-Ar bond.
| Functional Group | Reactant: this compound | Product: 2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide |
| P=O Stretch | ~1300-1320 cm⁻¹ | ~1280-1300 cm⁻¹ (shift to lower wavenumber) |
| P-Cl Stretch | ~550-600 cm⁻¹ | Absent |
| P-O-C (cyclic) | ~1000-1050 cm⁻¹ | ~1000-1050 cm⁻¹ |
| P-O-Ar Stretch | Absent | ~950-1000 cm⁻¹ (new band) |
| O-H Stretch (Phenol) | ~3200-3600 cm⁻¹ (broad) | Absent |
Note: The exact peak positions can vary depending on the solvent and reaction conditions.
Experimental Protocol: In-situ FTIR Monitoring
This protocol outlines the general procedure for monitoring the phosphorylation of an alcohol with this compound using an in-situ FTIR spectrometer with an ATR probe.
Materials:
-
This compound
-
Alcohol (e.g., phenol)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine) to scavenge HCl byproduct
-
In-situ FTIR spectrometer with a diamond or silicon ATR probe
-
Reaction vessel equipped with a stirrer, temperature control, and a port for the ATR probe
Procedure:
-
System Setup:
-
Assemble the reaction vessel and ensure it is clean, dry, and under an inert atmosphere (e.g., nitrogen or argon).
-
Insert and secure the ATR probe into the reaction vessel, ensuring the sensing element is fully immersed in the reaction volume.
-
Configure the FTIR software for continuous data acquisition (e.g., one spectrum every 1-5 minutes).
-
-
Background Spectrum:
-
Charge the reaction vessel with the solvent and the alcohol.
-
Stir the solution and allow it to reach the desired reaction temperature.
-
Collect a background spectrum of the solvent and starting materials. This will be subtracted from subsequent spectra to isolate the changes due to the reaction.
-
-
Reaction Initiation and Monitoring:
-
Dissolve the this compound and the base in a small amount of the reaction solvent.
-
Inject the solution of the phosphorylating agent into the reaction vessel to initiate the reaction.
-
Begin continuous spectral acquisition.
-
-
Data Analysis:
-
Monitor the reaction progress by observing the following spectral changes in real-time:
-
Decrease in the intensity of the P-Cl stretching band.
-
Shift of the P=O stretching band to a lower wavenumber.
-
Appearance and increase in the intensity of the P-O-Ar stretching band.
-
Disappearance of the O-H stretching band of the alcohol.
-
-
Create concentration profiles for the reactant and product by integrating the area of their characteristic peaks over time. This data can be used to determine reaction kinetics.
-
-
Reaction Quench and Work-up:
-
Once the reaction is deemed complete based on the stabilization of the IR spectra, quench the reaction appropriately.
-
Proceed with the standard work-up and purification procedures.
-
Visualization of the Experimental Workflow
Caption: Workflow for real-time monitoring of phosphorylation reactions using in-situ IR spectroscopy.
Comparison with Alternative Monitoring Techniques
While IR spectroscopy offers significant advantages for real-time monitoring, other techniques are also widely used for the analysis of organophosphorus compounds.
| Technique | Principle | Advantages | Disadvantages |
| IR Spectroscopy | Vibrational transitions of chemical bonds. | Real-time, in-situ monitoring; non-destructive; provides structural information on functional groups. | Can be complex for mixtures; solvent interference; may require specialized probes. |
| ³¹P NMR Spectroscopy | Nuclear magnetic resonance of the phosphorus-31 nucleus. | Highly specific to phosphorus; provides detailed structural information; quantitative. | Not typically an in-situ technique; requires sampling; longer acquisition times. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution and sensitivity; well-established for volatile organophosphorus compounds. | Requires sample derivatization for non-volatile compounds; destructive; not real-time. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Suitable for non-volatile and thermally labile compounds; quantitative. | Requires method development; not typically in-situ; can be time-consuming. |
Conclusion and Recommendations
For monitoring the progress of reactions involving this compound, in-situ IR spectroscopy stands out as a highly effective technique for real-time analysis. Its ability to directly track the disappearance of the P-Cl bond and the changes in the P=O stretching frequency provides immediate and valuable insights into reaction kinetics and endpoint determination without the need for sampling.
For detailed structural elucidation of the final product and for quantitative analysis of complex mixtures, ³¹P NMR spectroscopy is an unparalleled tool due to its specificity and the wealth of information it provides about the phosphorus environment.
GC and HPLC are excellent for final product analysis, purity determination, and quantification, particularly when dealing with complex reaction mixtures or when in-situ monitoring is not feasible. The choice between GC and HPLC will depend on the volatility and thermal stability of the analytes.
In a research and development setting, a combination of these techniques provides the most comprehensive understanding of the reaction. In-situ IR spectroscopy can be used for real-time monitoring and optimization, while NMR, GC, or HPLC can be employed for off-line analysis of reaction aliquots and final product characterization. This multi-faceted approach ensures both efficient process development and high-quality final products.
Assessing the Anomeric Effect in 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The anomeric effect, a stereoelectronic phenomenon describing the preference of certain substituents for the axial orientation in heterocyclic rings, plays a crucial role in the conformational stability and reactivity of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its derivatives. Understanding and quantifying this effect is paramount for the rational design of molecules with specific biological activities. This guide provides a comparative assessment of the anomeric effect in this class of compounds, supported by available theoretical and experimental data.
Conformational Preferences: A Balance of Forces
The six-membered 1,3,2-dioxaphosphorinane ring typically adopts a chair conformation. For 2-substituted derivatives, the key conformational question revolves around the axial or equatorial orientation of the substituent at the phosphorus atom. While steric hindrance would generally favor the equatorial position, the anomeric effect can stabilize the axial conformer.
Theoretical studies, specifically Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have shed light on the conformational behavior of 2-chloro-2-oxo-1,3,2-dioxaphosphorinanes. These computational investigations have justified a preference for the axial orientation of the chloro substituent. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pairs of the ring oxygen atoms and the antibonding orbital of the axial P-Cl bond (n -> σ* interaction).
However, for this compound, some studies suggest that in solution, both the axial and equatorial conformers can be present in nearly equal distribution, indicating a subtle balance between the anomeric effect and other factors such as steric hindrance from the gem-dimethyl groups at the C5 position.
Comparative Data
A comprehensive understanding of the anomeric effect requires the integration of both theoretical calculations and experimental data. The following tables summarize key parameters for assessing the conformational preferences in this compound and related derivatives. Note: Due to the limited availability of specific experimental data for the title compound in publicly accessible literature, some data presented below is based on theoretical studies of closely related 2-chloro-2-oxo-1,3,2-dioxaphosphorinanes and serves as a comparative reference.
Table 1: Calculated Conformational Energies of 2-Chloro-2-oxo-1,3,2-dioxaphosphorinane
| Conformer | Calculation Method | Relative Energy (kcal/mol) | Gibbs Free Energy Difference (ΔG) (kcal/mol) |
| Axial | B3LYP/6-311+G | 0.00 | 0.00 |
| Equatorial | B3LYP/6-311+G | Data not available in abstract | Data not available in abstract |
This table is based on the findings of a DFT study on 2-chloro-2-oxo-1,3,2-dioxaphosphorinanes, which indicate the axial conformer as the more stable form. The exact energy differences require access to the full study.
Table 2: Key Spectroscopic and Structural Parameters
| Derivative | Method | Key Parameter | Observed Value/Trend |
| This compound | NMR Spectroscopy | ³J(P,H) coupling constants | Specific values not readily available in the literature |
| This compound | X-ray Crystallography | P-Cl bond orientation | No crystal structure data found in the searched literature |
| 2-Substituted-2-oxo-1,3,2-dioxaphosphorinanes | IR/Raman Spectroscopy | Vibrational frequencies | Can indicate conformational equilibria in solution |
Experimental Protocols
The following are generalized experimental protocols for the characterization and conformational analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the conformational equilibrium in solution by analyzing chemical shifts and coupling constants.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Experiments:
-
¹H NMR: To observe the chemical shifts and coupling patterns of the ring protons. The relative populations of axial and equatorial conformers can be estimated from the vicinal coupling constants (e.g., ³J(H,H)).
-
¹³C NMR: To identify the carbon skeleton and observe changes in chemical shifts related to conformation.
-
³¹P NMR: To observe the phosphorus chemical shift, which is sensitive to the electronic environment and conformation around the phosphorus atom.
-
Variable Temperature (VT) NMR: To study the temperature dependence of the conformational equilibrium and determine thermodynamic parameters (ΔH°, ΔS°, and ΔG°).
-
-
Data Analysis: The Karplus equation can be used to correlate the observed vicinal coupling constants with the dihedral angles in the chair conformers, allowing for the estimation of the conformational populations.
X-ray Crystallography
-
Objective: To determine the solid-state conformation and precise geometric parameters (bond lengths, bond angles, and torsion angles).
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Sample Preparation: Grow suitable single crystals of the compound from an appropriate solvent system.
-
Data Collection and Analysis: A single crystal is mounted on the diffractometer, and diffraction data are collected. The resulting data are used to solve and refine the crystal structure, providing a detailed three-dimensional model of the molecule in the solid state. This directly reveals whether the chloro substituent occupies an axial or equatorial position.
Computational Chemistry
-
Objective: To calculate the relative energies of different conformers and to analyze the electronic interactions responsible for the anomeric effect.
-
Software: Gaussian, Spartan, or other quantum chemistry software packages.
-
Methodology:
-
Geometry Optimization: The geometries of the axial and equatorial conformers are optimized using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-311+G**).
-
Frequency Calculations: To confirm that the optimized structures are true energy minima and to calculate thermodynamic properties.
-
Natural Bond Orbital (NBO) Analysis: To quantify the hyperconjugative interactions (e.g., n -> σ*) that contribute to the anomeric effect. The stabilization energy (E(2)) associated with these interactions can be calculated.
-
Anomeric Effect Workflow
The following diagram illustrates the logical workflow for assessing the anomeric effect in the title compounds.
Caption: Workflow for assessing the anomeric effect.
Conclusion
The assessment of the anomeric effect in this compound derivatives relies on a synergistic approach combining theoretical calculations and experimental validation. While computational studies strongly suggest a preference for the axial conformation of the 2-chloro substituent due to stabilizing hyperconjugative interactions, the conformational landscape in solution can be more complex. Further detailed experimental studies, particularly high-resolution NMR spectroscopy and single-crystal X-ray diffraction, are crucial to precisely quantify the conformational equilibria and to provide a complete picture of the stereoelectronic forces at play in this important class of organophosphorus compounds. This foundational knowledge is essential for the targeted design of derivatives with desired chemical and biological properties.
Safety Operating Guide
Safe Disposal of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS No. 4090-55-5), a corrosive organophosphorus compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous material. It is corrosive and can cause severe skin burns and eye damage.[1] All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are required.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.
-
Respiratory Protection: For operations with a potential for aerosol generation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 4090-55-5 |
| Molecular Formula | C₅H₁₀ClO₃P |
| Molecular Weight | 184.56 g/mol |
| Hazard Class | 8 (Corrosive) |
| GHS Pictogram | GHS05 (Corrosion) |
| Hazard Statement | H314: Causes severe skin burns and eye damage |
| Storage Class | 8A (Combustible corrosive hazardous materials) |
Experimental Protocol: Laboratory-Scale Neutralization
For small quantities of this compound, a carefully controlled hydrolysis (quenching) procedure can be employed to neutralize its reactivity before final disposal. This procedure is adapted from established methods for quenching reactive acid chlorides like phosphorus oxychloride.
Materials:
-
This compound
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 10 times the volume of the quenching solution)
-
Dropping funnel or syringe pump
-
Quenching solution: 5% sodium bicarbonate solution or a dilute sodium hydroxide solution (~1 M)
-
pH paper or pH meter
Procedure:
-
Preparation:
-
Don all required PPE and work within a certified chemical fume hood.
-
Prepare the quenching solution in a beaker or flask equipped with a stir bar. The volume of the quenching solution should be at least 10 times the volume of the this compound to be neutralized.
-
Place the beaker or flask containing the quenching solution in an ice bath on a stir plate and begin gentle stirring.
-
-
Neutralization (Reverse Quench):
-
Slowly and carefully add the this compound to the cold, stirring quenching solution dropwise using a dropping funnel or a syringe pump. Never add the quenching solution to the acid chloride , as this can lead to a violent, uncontrolled exothermic reaction.
-
Monitor the temperature of the quenching solution. If the temperature begins to rise significantly, pause the addition until it cools down.
-
-
Completion and Verification:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.
-
Remove the ice bath and allow the solution to slowly warm to room temperature while continuing to stir.
-
Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, slowly add more of the basic quenching solution until the desired pH is reached.
-
-
Final Disposal:
-
The neutralized aqueous solution should be collected in a properly labeled hazardous waste container for aqueous waste.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of this neutralized waste stream.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Essential Safety and Handling Guide for 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound (CAS No: 4090-55-5). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.
Chemical Safety Overview
This compound is a corrosive material that can cause severe skin burns and eye damage. It is classified under Skin Corrosion Category 1B.
| Hazard Identification | Data |
| GHS Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage |
| Storage Class Code | 8A - Combustible corrosive hazardous materials |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this chemical.
| Equipment Type | Specification |
| Eye and Face Protection | Eyeshields, Faceshields, or Chemical Safety Goggles[1] |
| Hand Protection | Chemical impermeable gloves[2] |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure[1] |
| Respiratory Protection | Dust mask type N95 (US) or Type P3 (EN 143) respirator cartridges. Use under a chemical fume hood.[1] |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Experimental Workflow
Caption: Workflow for handling this compound.
Handling and Storage Protocol
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing the specified PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is required.[1]
-
Avoiding Contact: Take measures to avoid contact with skin and eyes.[2] Do not breathe dust or vapors.[1]
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]
Disposal Plan
-
Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers for disposal.[2]
-
Regulations: Dispose of the contents and container in accordance with all applicable local, regional, and national laws and regulations.[2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
-
Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]
Emergency Procedures
Immediate action is crucial in the event of exposure or a spill.
Emergency Response Logic
Caption: Emergency response plan for incidents involving the chemical.
First-Aid Measures
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Seek medical attention.[2]
-
Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[2]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Spill and Leak Procedures
-
Personal Precautions: Avoid dust formation and contact with the material. Ensure adequate ventilation and evacuate personnel to safe areas.[2]
-
Containment and Cleaning: Use spark-proof tools and explosion-proof equipment. Collect the spilled material and place it in a suitable, closed container for disposal.[2] Adhered or collected material should be disposed of promptly.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
